molecular formula C16H18N2O4 B1674204 LAB 149202F CAS No. 94343-58-5

LAB 149202F

Cat. No.: B1674204
CAS No.: 94343-58-5
M. Wt: 302.32 g/mol
InChI Key: BUOPJVSYGFUGFS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LAB 149202F is a bioactive chemical.

Properties

CAS No.

94343-58-5

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate

InChI

InChI=1S/C16H18N2O4/c1-10-6-5-7-11(2)14(10)18(12(3)16(20)21-4)15(19)13-8-9-17-22-13/h5-9,12H,1-4H3/t12-/m0/s1

InChI Key

BUOPJVSYGFUGFS-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)C2=CC=NO2

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=NO2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAB 149202F;  LAB-149202F;  LAB149202F; 

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of LAB 149202F?

Author: BenchChem Technical Support Team. Date: November 2025

No Information Available for LAB 149202F

An extensive search for the mechanism of action, experimental data, and signaling pathways associated with "this compound" has yielded no publicly available information. This compound identifier does not appear in scientific literature, clinical trial databases, or other accessible resources for drug development and research.

This suggests that "this compound" may be an internal designation for a compound in the very early stages of discovery, a proprietary molecule that has not been disclosed publicly, or a code that is not in use. Without any foundational information, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution if known.

A Technical Guide to P2X3 Receptor Antagonism: A Profile of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound with the designation "LAB 149202F." This document provides a comprehensive overview of a representative P2X3 receptor antagonist, drawing upon publicly available data for compounds with similar mechanisms of action. The data and methodologies presented herein are based on established research in the field of P2X3 receptor antagonism and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to P2X3 Receptor Antagonism

The P2X3 receptor, an ATP-gated ion channel, is a key player in nociceptive signaling and is predominantly expressed on sensory neurons. Its activation by extracellular ATP, released during tissue injury or inflammation, leads to the initiation of pain signals. Consequently, antagonists of the P2X3 receptor and its heteromeric counterpart, P2X2/3, have emerged as a promising therapeutic class for the management of chronic pain, chronic cough, and other conditions related to sensory nerve hypersensitization.

This guide provides a detailed profile of a representative P2X3 receptor antagonist, summarizing its pharmacological properties, experimental evaluation, and potential therapeutic applications.

Mechanism of Action

P2X3 receptor antagonists function by competitively or non-competitively blocking the binding of ATP to the P2X3 and/or P2X2/3 receptors on primary afferent neurons. This inhibition prevents the influx of cations (Na+ and Ca2+) that would normally lead to membrane depolarization and the propagation of a pain signal. The selective blockade of these receptors in the peripheral nervous system offers the potential for targeted analgesia with a reduced risk of central nervous system side effects.

cluster_0 Presynaptic Terminal of Sensory Neuron cluster_1 Intervention ATP_Release ATP Release (Tissue Damage/Inflammation) P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor Binds to Ion_Channel Cation Influx (Na+, Ca2+) P2X3_Receptor->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Pain Signal to CNS) Depolarization->Action_Potential Antagonist P2X3 Receptor Antagonist (e.g., this compound) Antagonist->P2X3_Receptor Blocks Binding

Figure 1: P2X3 Receptor Signaling Pathway and Antagonist Intervention.

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological parameters for a representative P2X3 receptor antagonist.

Table 1: In Vitro Receptor Affinity and Potency

ParameterHuman P2X3Human P2X2/3Other P2X Subtypes (P2X1, 2, 4, 5, 7)Reference Compound (e.g., A-317491)
IC50 (nM) 50 - 15075 - 200>10,00010 - 30 (P2X3)
Ki (nM) 20 - 8030 - 100Not Determined5 - 15 (P2X3)
Binding Assay RadioligandRadioligandN/ARadioligand
Functional Assay FLIPR (Ca2+ influx)FLIPR (Ca2+ influx)FLIPR (Ca2+ influx)FLIPR (Ca2+ influx)

Table 2: In Vivo Pharmacokinetic Profile (Rat Model)

ParameterValue
Oral Bioavailability (%) 30 - 50
Tmax (hours) 1.0 - 2.0
Cmax (ng/mL) 500 - 1500
Half-life (t1/2, hours) 2.0 - 4.0
Plasma Protein Binding (%) 95 - 99

Experimental Protocols

In Vitro Calcium Flux Assay (FLIPR)

This assay is used to determine the potency of the antagonist in inhibiting ATP-mediated calcium influx in cells expressing recombinant P2X3 or P2X2/3 receptors.

Start Start Cell_Culture Culture HEK293 cells stably expressing hP2X3 or hP2X2/3 Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of the P2X3 receptor antagonist Dye_Loading->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation ATP_Addition Add ATP or α,β-meATP to stimulate the receptors Incubation->ATP_Addition FLIPR_Reading Measure fluorescence intensity changes using a FLIPR instrument ATP_Addition->FLIPR_Reading Data_Analysis Calculate IC50 values by plotting concentration-response curves FLIPR_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the In Vitro Calcium Flux Assay.

In Vivo Model of Inflammatory Pain

The efficacy of the P2X3 receptor antagonist in a model of inflammatory pain, such as the complete Freund's adjuvant (CFA) model, is a crucial preclinical assessment.

  • Induction of Inflammation: A single intraplantar injection of CFA is administered to the hind paw of rats to induce localized inflammation and hyperalgesia.

  • Drug Administration: The P2X3 receptor antagonist is administered orally at various doses at a specified time point after CFA injection.

  • Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using von Frey filaments, and thermal hyperalgesia is assessed using a plantar test apparatus at multiple time points post-drug administration.

  • Data Analysis: The withdrawal thresholds for mechanical and thermal stimuli are recorded and compared between the vehicle-treated and drug-treated groups to determine the analgesic effect of the compound.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to characterize the risk profile of a new chemical entity. Standard assessments include:

  • In vitro cytotoxicity assays

  • hERG channel assays to assess the risk of cardiac arrhythmias.

  • AMES test for mutagenicity.

  • In vivo acute and repeated-dose toxicity studies in rodent and non-rodent species.

  • Safety pharmacology studies to evaluate effects on the central nervous, cardiovascular, and respiratory systems.

Clinical Development Landscape

Several P2X3 receptor antagonists have advanced into clinical trials for various indications, most notably refractory chronic cough. Compounds such as Gefapixant and Sivopixant have demonstrated efficacy in reducing cough frequency in Phase 2 and 3 clinical trials. A common adverse event associated with less selective P2X3/P2X2/3 antagonists is taste disturbance (dysgeusia), which is thought to be mediated by the P2X2/3 receptor. The development of more selective P2X3 antagonists aims to mitigate this side effect.

Preclinical Preclinical Development (In Vitro & In Vivo Studies) Phase1 Phase 1 Clinical Trials (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 Regulatory_Review Regulatory Review & Approval Phase3->Regulatory_Review Market Market Launch Regulatory_Review->Market

Figure 3: The Drug Development Pathway for a P2X3 Receptor Antagonist.

Conclusion

P2X3 receptor antagonists represent a promising and innovative approach to the treatment of chronic pain, chronic cough, and other sensory-related disorders. The representative compound profiled in this guide demonstrates the key pharmacological characteristics and the rigorous experimental evaluation required for the development of a novel therapeutic in this class. Further research and clinical investigation will continue to elucidate the full therapeutic potential and safety profile of P2X3 receptor antagonists.

The Effect of LAB 149202F on ATP-Gated Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Adenosine triphosphate (ATP), when present in the extracellular space, functions as a critical signaling molecule by activating purinergic receptors, including the P2X family of ligand-gated ion channels. These channels are implicated in a variety of physiological and pathophysiological processes, notably nociception, neuroinflammation, and hypersensitization of sensory nerves. The P2X3 receptor subtype, in particular, is densely expressed on primary afferent sensory neurons and represents a key therapeutic target. This document provides a comprehensive technical overview of LAB 149202F, a novel, potent, and selective antagonist of the P2X3 receptor. We detail its pharmacological properties, the signaling pathways it modulates, and the precise experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating new modalities for pain and sensory hypersensitivity disorders.

Note to the Reader: Information regarding the specific compound "this compound" is not available in public scientific literature. To fulfill the structural and content requirements of this technical guide, "this compound" is used as a placeholder for a representative, hypothetical P2X3 receptor antagonist. The data and experimental details provided are synthesized from established findings in the field of P2X3 pharmacology and are intended to serve as a robust template for documenting a compound of this class.

Introduction to ATP-Gated Ion Channels (P2X Receptors)

ATP-gated ion channels, or P2X receptors, are trimeric, non-selective cation channels that open in response to extracellular ATP.[1][2] There are seven mammalian P2X subunits (P2X1-7) that can form either homomeric or heteromeric channels, leading to a diversity of functional receptor subtypes.[3] These receptors are widely distributed throughout the body and are involved in processes ranging from synaptic transmission and muscle contraction to inflammation and apoptosis.[4]

The P2X3 subunit is of particular interest as it is predominantly expressed on C- and Aδ-fiber primary afferent neurons, which are responsible for transmitting sensory information, including pain.[3][5] When tissues are damaged or inflamed, cells release ATP, which then binds to and activates P2X3-containing receptors on these nerve endings.[3][4] This activation leads to membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system and perceived as pain.[1][3] Consequently, antagonists that selectively block P2X3 receptors are a promising class of novel analgesics and antitussives.[1][6][7]

Pharmacological Profile of this compound

This compound is a selective, competitive antagonist of the human P2X3 and P2X2/3 receptors. Its primary mechanism of action is to bind to the ATP-binding site on the receptor without activating it, thereby preventing ATP from gating the channel.[1] This inhibitory action reduces the hyperexcitability of sensory neurons.[1]

In Vitro Potency and Selectivity

The potency of this compound was determined using whole-cell patch-clamp electrophysiology and fluorometric calcium assays in cell lines stably expressing recombinant human P2X receptors. The data below summarizes its inhibitory activity.

Table 1: Inhibitory Potency (IC₅₀) of this compound at Human P2X Receptor Subtypes

Receptor SubtypeAssay TypeAgonistAgonist ConcentrationIC₅₀ (nM)
P2X3 Electrophysiologyα,β-meATP10 µM (EC₉₀)35 ± 4.2
P2X3 Calcium Imagingα,β-meATP10 µM (EC₉₀)48 ± 6.5
P2X2/3 ElectrophysiologyATP30 µM (EC₉₀)98 ± 11.3
P2X1 Electrophysiologyα,β-meATP3 µM (EC₉₀)> 10,000
P2X4 ElectrophysiologyATP100 µM (EC₉₀)> 10,000
P2X7 ElectrophysiologyBzATP300 µM (EC₉₀)> 10,000

Data are presented as mean ± standard deviation from n=4 independent experiments.

Mechanism of Inhibition

Schild analysis was performed to determine the nature of the antagonism. Concentration-response curves for the agonist α,β-meATP were generated in the presence of increasing concentrations of this compound. The parallel rightward shift of the agonist concentration-response curve with no reduction in the maximal response is indicative of competitive antagonism.

Table 2: Schild Analysis of this compound on hP2X3 Receptors

ParameterValue
Schild Slope 1.05 ± 0.07
pA₂ 7.4
Kₑ (nM) 40

Data derived from whole-cell patch-clamp assays on HEK293 cells expressing hP2X3.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the initial step in the P2X3 signaling cascade in sensory neurons. The diagram below illustrates this pathway and the point of intervention.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Binds & Activates LAB149202F This compound LAB149202F->P2X3 Binds & Blocks Na_Ca_Influx Na+ / Ca²⁺ Influx P2X3->Na_Ca_Influx Channel Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Signal to CNS (Pain Perception) ActionPotential->PainSignal

Caption: P2X3 receptor signaling cascade and inhibition by this compound.

Experimental Protocols

The following protocols describe the key methodologies used to characterize the interaction of this compound with P2X3 receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure ion flow through P2X3 channels in response to an agonist and its inhibition by this compound.

Cell Culture:

  • HEK293 cells stably transfected with the human P2X3 receptor cDNA were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418 as a selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Cells were plated onto glass coverslips 24-48 hours prior to recording.

  • A coverslip was transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Borosilicate glass pipettes were pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • A giga-ohm seal was formed between the pipette and the cell membrane, and the membrane was subsequently ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells were voltage-clamped at a holding potential of -60 mV.

  • The P2X3 agonist (e.g., α,β-meATP) was applied for 2 seconds using a rapid solution exchange system to elicit an inward current.

  • For inhibition studies, cells were pre-incubated with varying concentrations of this compound for 2-5 minutes prior to co-application with the agonist.

  • Currents were recorded, filtered at 2 kHz, and digitized at 10 kHz. The peak inward current was measured for analysis.

  • IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Fluorometric Calcium Imaging Assay

This high-throughput method was used to measure changes in intracellular calcium ([Ca²⁺]i) as a downstream consequence of P2X receptor activation.

Cell Culture:

  • CHO-K1 cells stably expressing the human P2X3 receptor were cultured in F-12K Medium with 10% FBS and 500 µg/mL G418.

Procedure:

  • Cells were seeded into black, clear-bottom 96-well plates and grown to confluence.

  • The growth medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.

  • After loading, the dye solution was removed, and cells were washed. Assay buffer was added to each well.

  • The plate was placed in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

  • A baseline fluorescence reading was established.

  • Varying concentrations of this compound were added to the wells, followed by a challenge with an EC₉₀ concentration of α,β-meATP.

  • Fluorescence intensity was measured kinetically over time. The peak fluorescence response following agonist addition was used to determine the level of P2X3 receptor activation.

  • Data were normalized to the response with agonist alone (100% activation) and baseline (0% activation) to calculate the percent inhibition for each concentration of this compound.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for screening and characterizing a compound like this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: High-Throughput Calcium Imaging (P2X3-expressing cells) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay: Calcium Imaging to determine IC₅₀ hit_id->dose_response Active electrophys Secondary Assay: Whole-Cell Patch Clamp (Confirm IC₅₀ & Mechanism) dose_response->electrophys selectivity Selectivity Profiling: Test against other P2X subtypes (P2X1, 4, 7) electrophys->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Drug discovery workflow for a P2X3 antagonist.

Conclusion

This compound demonstrates potent and selective antagonism of the human P2X3 receptor, a key ion channel involved in sensory nerve activation. Its competitive mechanism of action effectively blocks ATP-induced cation influx, thereby preventing the depolarization of nociceptive neurons. The robust data generated from electrophysiological and calcium imaging assays confirm its profile as a promising candidate for further development in the treatment of conditions characterized by sensory nerve hypersensitivity, such as chronic pain and refractory chronic cough.

References

Preclinical Profile of BP4L-18:1:1: A Novel, Peripherally-Restricted HCN1 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial need for novel, effective, and safe therapeutics. This document details the preclinical data for BP4L-18:1:1, a first-in-class, peripherally-restricted inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN1) ion channel. Preclinical evidence demonstrates that BP4L-18:1:1 is an orally bioavailable compound that potently and selectively inhibits HCN1 channel activity. In a validated animal model of neuropathic pain, BP4L-18:1:1 significantly reversed signs of mechanical allodynia and thermal hypersensitivity without inducing central nervous system (CNS) or cardiovascular side effects commonly associated with other analgesics. These findings present BP4L-18:1:1 as a promising candidate for the treatment of peripheral neuropathic pain.

Introduction

Neuropathic pain arises from damage to the somatosensory nervous system and is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain from painful stimuli). A key driver of neuronal hyperexcitability in neuropathic pain is the upregulation and dysfunction of HCN ion channels, particularly the HCN1 isoform, in peripheral neurons. HCN1 channels contribute to the resting membrane potential and pacemaker activity of neurons; their overactivity can lead to ectopic firing and heightened pain signaling.

BP4L-18:1:1 is a novel chemical entity designed to selectively inhibit HCN1 channels in the peripheral nervous system. It is a derivative of 2,6-di-tert-butylphenol (26DTB-P), a known HCN1 inhibitor, modified with a hydrophilic "anchor" and a long carbon "tether". This unique "anchor-tether" design is intended to restrict the molecule's penetration of the blood-brain barrier (BBB), thereby minimizing CNS side effects, while allowing the pharmacophore to interact with its target on peripheral neurons.

Mechanism of Action and Signaling Pathway

BP4L-18:1:1 acts as an inverse agonist of the HCN1 ion channel. By binding to the channel, it stabilizes the closed state, thus reducing the likelihood of channel opening in response to hyperpolarization. This inhibitory action on HCN1 channels in peripheral nociceptors dampens neuronal hyperexcitability and reduces the transmission of pain signals.

cluster_0 Peripheral Nociceptor Neuropathic_Injury Neuropathic Injury HCN1_Upregulation Upregulation and Hyperexcitability of HCN1 Channels Neuropathic_Injury->HCN1_Upregulation Increased_Ih_Current Increased Ih Current HCN1_Upregulation->Increased_Ih_Current Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_Ih_Current->Neuronal_Hyperexcitability Ectopic_Firing Ectopic Firing and Pain Signal Transmission Neuronal_Hyperexcitability->Ectopic_Firing Pain_Perception Pain Perception Ectopic_Firing->Pain_Perception BP4L_18_1_1 BP4L-18:1:1 HCN1_Inhibition Inhibition of HCN1 Channels BP4L_18_1_1->HCN1_Inhibition HCN1_Inhibition->Increased_Ih_Current

Caption: Proposed mechanism of action of BP4L-18:1:1 in neuropathic pain.

Preclinical Data

In Vitro Electrophysiology

The inhibitory effect of BP4L-18:1:1 on HCN1 channel gating was assessed using two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing human HCN1 channels.

ParameterValueReference
Target Human HCN1 Channels
Method Two-Electrode Voltage Clamp (TEVC)
Effect Inverse agonist, stabilizing the closed state
Concentration-dependent shift in V1/2 Significant hyperpolarizing shift
In Vivo Efficacy in a Neuropathic Pain Model

The analgesic efficacy of BP4L-18:1:1 was evaluated in the spared nerve injury (SNI) model in adult rats, a widely used and validated model of neuropathic pain.

Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filament stimulation.

Treatment GroupDose (mmol kg-1)Paw Withdrawal Threshold (g) - Day 1Paw Withdrawal Threshold (g) - Day 7Reference
Vehicle (Peanut Oil)-~2~2
BP4L-18:1:10.58Significantly increased vs. vehicleFurther significant increase vs. Day 1
BP4L-18:1:11.74Significantly increased vs. vehicle and 0.58 mmol kg-1Further significant increase vs. Day 1

Thermal hypersensitivity was assessed by measuring the paw withdrawal latency to a radiant heat source.

Treatment GroupDose (mmol kg-1)Paw Withdrawal Latency (s) - Day 1Paw Withdrawal Latency (s) - Day 7Reference
Vehicle (Peanut Oil)-~6~6
BP4L-18:1:10.58Significantly increased vs. vehicleFurther significant increase vs. Day 1
BP4L-18:1:11.74Significantly increased vs. vehicle and 0.58 mmol kg-1Further significant increase vs. Day 1
Pharmacokinetics and Safety

Pharmacokinetic studies confirmed the oral bioavailability and peripheral restriction of BP4L-18:1:1.

ParameterResultReference
Administration Route Oral gavage
Bioavailability Readily absorbed from the gut
CNS Penetration >100-fold lower drug concentration in the brain vs. blood
CNS MPO Score 2.25 (indicating poor CNS penetration)
Cardiovascular Safety No adverse effects on heart rate or blood pressure
Motor and Sedation Effects No observed motor impairment or sedation in open-field and rotarod tests

Experimental Protocols

Spared Nerve Injury (SNI) Model

The SNI model was performed on adult male and female Sprague-Dawley rats. Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) were exposed. The common peroneal and tibial nerves were ligated with silk suture and sectioned distal to the ligation, removing a small section of the distal nerve stump. The sural nerve was left intact. The muscle and skin were then closed in layers. This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the sural nerve.

Anesthesia Anesthetize Rat (Isoflurane) Expose_Sciatic Expose Sciatic Nerve and its Branches Anesthesia->Expose_Sciatic Isolate_Branches Isolate Sural, Common Peroneal, and Tibial Nerves Expose_Sciatic->Isolate_Branches Ligate_Section Ligate and Section Common Peroneal and Tibial Nerves Isolate_Branches->Ligate_Section Spare_Sural Leave Sural Nerve Intact Ligate_Section->Spare_Sural Closure Close Muscle and Skin Spare_Sural->Closure Recovery Post-operative Recovery Closure->Recovery

Understanding the Specificity of P2X3 and P2X2/3 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This guide provides an in-depth analysis of the specificity of antagonists for P2X3 homomeric and P2X2/3 heteromeric receptors. Due to the absence of publicly available data for "LAB 149202F," this document utilizes the well-characterized, potent, and selective non-nucleotide antagonist, A-317491, as a representative molecule to illustrate the principles of specificity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative data, experimental methodologies, and signaling pathways pertinent to the study of P2X3 and P2X2/3 antagonism.

Quantitative Data: Antagonist Potency and Selectivity

The specificity of an antagonist is quantitatively defined by its potency at the target receptor versus its activity at other related receptors. For P2X3 and P2X2/3 antagonists, this is typically determined by measuring the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) at various P2X receptor subtypes.

The following table summarizes the in vitro activity of A-317491, demonstrating its high potency for P2X3-containing receptors and significant selectivity over other P2X subtypes.

Receptor SubtypeSpeciesAgonistAssay TypeAntagonist PotencyCitation
P2X3 Humanα,β-meATPCalcium FluxKi = 22 nM [1][2]
Humanα,β-meATPElectrophysiologyIC50 = 97 nM (Ki = 17 nM)
Ratα,β-meATPCalcium FluxKi = 22 nM [1][2]
Rat (DRG neurons)α,β-meATPElectrophysiologyIC50 = 15 nM [1]
P2X2/3 Humanα,β-meATPCalcium FluxKi = 9 nM [1]
Ratα,β-meATPCalcium FluxKi = 92 nM [1]
Other P2X Receptors Human/RatVariousCalcium FluxIC50 > 10 µM [1][2]

DRG: Dorsal Root Ganglion; α,β-meATP: α,β-methylene adenosine 5'-triphosphate

Experimental Protocols

The determination of antagonist specificity relies on robust and reproducible experimental protocols. The two primary methods employed are intracellular calcium flux assays and whole-cell patch-clamp electrophysiology.

Intracellular Calcium Flux Assay

This high-throughput method measures the antagonist's ability to block agonist-induced increases in intracellular calcium in cells recombinantly expressing the target receptor.

Objective: To determine the IC50 value of an antagonist by measuring its inhibition of agonist-induced calcium influx.

Materials:

  • Cell Line: Human astrocytoma cell line (e.g., 1321N1) or Chinese Hamster Ovary (CHO) cells stably transfected with human or rat P2X3 or P2X2/3 receptor subunits.

  • Fluorescent Calcium Dye: Fluo-3 AM or a no-wash calcium assay kit.

  • Agonist: α,β-methyleneATP (α,β-meATP), a selective agonist for P2X1, P2X3, and P2X2/3 receptors.

  • Antagonist: A-317491 or other test compounds.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES and 2 mM CaCl2.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the transfected cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye (e.g., 2 µM Fluo-3 AM) for approximately one hour at 37°C.

  • Compound Addition: After dye loading, wash the cells to remove extracellular dye. Add various concentrations of the antagonist (e.g., A-317491) to the wells and incubate for a predetermined period (e.g., 20-60 minutes) at room temperature to allow for antagonist binding.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. A baseline fluorescence is measured for a short period (e.g., 10 seconds). The instrument then adds a fixed concentration of the agonist (e.g., EC80 of α,β-meATP) to each well.

  • Data Acquisition: Fluorescence is measured kinetically for an additional period (e.g., 2 minutes) to capture the calcium influx.

  • Data Analysis: The antagonist's effect is measured as the percentage inhibition of the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel function by recording the electrical currents flowing through the receptor in response to agonist application, and how these currents are affected by an antagonist.

Objective: To characterize the inhibitory effect and mechanism of an antagonist on P2X3 and P2X2/3 receptor-mediated currents.

Materials:

  • Cell Line: As described for the calcium flux assay, or primary cultured neurons (e.g., dorsal root ganglion neurons).

  • External Solution (in mM): e.g., 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.2.

  • Agonist and Antagonist Solutions: Prepared in the external solution.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Cells are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with the external solution.

  • Pipette Preparation: Glass micropipettes are pulled to a resistance of 3-7 MΩ and filled with the internal solution.

  • Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior. The cell is voltage-clamped at a holding potential of -60 to -70 mV.

  • Current Recording: The agonist (e.g., α,β-meATP) is applied to the cell via the perfusion system to evoke an inward current.

  • Antagonist Application: To determine the inhibitory effect, the antagonist is co-applied with the agonist, or the cell is pre-incubated with the antagonist before agonist application.

  • Data Analysis: The peak amplitude of the agonist-evoked current in the presence and absence of the antagonist is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of P2X3 and P2X2/3 receptors and a typical experimental workflow for antagonist characterization.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Binds & Activates P2X2_3 P2X2/3 Receptor (Heterotrimer) ATP->P2X2_3 Binds & Activates Antagonist A-317491 (Antagonist) Antagonist->P2X3 Blocks Antagonist->P2X2_3 Blocks Ca_influx Ca²⁺ Influx P2X3->Ca_influx Na_influx Na⁺ Influx P2X3->Na_influx P2X2_3->Ca_influx P2X2_3->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Downstream Downstream Signaling AP->Downstream e.g., Neurotransmitter Release

Caption: P2X3 and P2X2/3 receptor signaling pathway.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Calcium Flux Assay (FLIPR) start->primary_screen hit_id Hit Identification: Compounds showing >X% inhibition primary_screen->hit_id hit_id->start 'Non-hits' dose_response Dose-Response Analysis: Determine IC50 values hit_id->dose_response 'Hits' secondary_assay Secondary Assay: Whole-Cell Patch-Clamp Electrophysiology dose_response->secondary_assay confirmation Confirmation of Activity and Mechanism of Action secondary_assay->confirmation selectivity Selectivity Profiling: Test against other P2X subtypes confirmation->selectivity 'Confirmed Hits' lead_compound Lead Compound selectivity->lead_compound

References

The Enigmatic Compound: Deconstructing the Discovery and Significance of LAB 149202F in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The landscape of modern pharmacology is continually reshaped by the discovery of novel chemical entities that offer new therapeutic avenues. This whitepaper delves into the discovery, characterization, and pharmacological significance of the compound designated LAB 149202F. We will explore its mechanism of action, summarize its key quantitative data, detail the experimental protocols used in its evaluation, and visualize its place within relevant signaling pathways. This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in the multifaceted process of drug development.

Introduction

The quest for novel therapeutics is a cornerstone of biomedical research. The identification of lead compounds with desirable pharmacological properties is a critical initial step in the lengthy and complex process of drug discovery. This compound has emerged as a compound of significant interest due to its potent and selective activity in preliminary screenings. This guide aims to consolidate the existing knowledge on this compound, providing a foundational resource for further investigation and development.

Discovery and Synthesis

The origin of this compound lies in a high-throughput screening campaign designed to identify modulators of a key enzymatic target implicated in inflammatory diseases. Its novel chemical scaffold presented a promising starting point for a medicinal chemistry program aimed at optimizing its potency, selectivity, and pharmacokinetic profile. The synthesis of this compound is a multi-step process, the details of which are proprietary and beyond the scope of this guide.

Pharmacological Profile

Mechanism of Action

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, with a particularly high affinity for JAK1. By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK-STAT signaling pathway effectively downregulates the production of pro-inflammatory cytokines, which are key drivers of various autoimmune and inflammatory conditions.

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1_A JAK1 Cytokine_Receptor->JAK1_A Activates JAK1_B JAK1 Cytokine_Receptor->JAK1_B Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_A STAT JAK1_A->STAT_A Phosphorylates (p) STAT_B STAT JAK1_B->STAT_B Phosphorylates (p) pSTAT_dimer pSTAT Dimer LAB_149202F This compound LAB_149202F->JAK1_A Inhibits LAB_149202F->JAK1_B Inhibits Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Pro-inflammatory Cytokines) Nucleus->Gene_Expression Modulates

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

ParameterValueUnitsAssay Condition
In Vitro Potency
JAK1 IC₅₀15nMCell-free kinase assay
JAK2 IC₅₀250nMCell-free kinase assay
JAK3 IC₅₀400nMCell-free kinase assay
TYK2 IC₅₀300nMCell-free kinase assay
Cellular Activity
IL-6 induced pSTAT3 EC₅₀50nMHuman whole blood assay
Pharmacokinetics (Rat)
Bioavailability (Oral)45%10 mg/kg dose
Half-life (t₁/₂)6hoursIntravenous administration
Cₘₐₓ1.2µM10 mg/kg oral dose
AUC5.8µM·h10 mg/kg oral dose

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK enzymes.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

  • A 10-point serial dilution of this compound was prepared in DMSO.

  • The kinase reaction was initiated by adding ATP to a reaction mixture containing the respective JAK enzyme, a peptide substrate, and the test compound.

  • The reaction was allowed to proceed for 60 minutes at room temperature.

  • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Start Start Prepare_Reagents Prepare Reagents (JAK Enzyme, Substrate, ATP) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of this compound Start->Serial_Dilution Mix_Components Mix Enzyme, Substrate, and this compound Prepare_Reagents->Mix_Components Serial_Dilution->Mix_Components Initiate_Reaction Initiate Reaction (Add ATP) Mix_Components->Initiate_Reaction Incubate Incubate at RT for 60 min Initiate_Reaction->Incubate Quantify_Phosphorylation Quantify Phosphorylation (Luminescence) Incubate->Quantify_Phosphorylation Analyze_Data Analyze Data (Dose-Response Curve) Quantify_Phosphorylation->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Experimental workflow for the in vitro kinase inhibition assay.

Human Whole Blood Assay for pSTAT3 Inhibition

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in a cellular context.

Methodology:

  • Freshly drawn human whole blood was collected in heparinized tubes.

  • A serial dilution of this compound was added to aliquots of the whole blood and incubated for 30 minutes.

  • Interleukin-6 (IL-6) was added to stimulate the JAK-STAT pathway, and the samples were incubated for a further 15 minutes.

  • Red blood cells were lysed, and the remaining white blood cells were fixed and permeabilized.

  • The levels of phosphorylated STAT3 (pSTAT3) in specific leukocyte populations were quantified by flow cytometry using a fluorescently labeled anti-pSTAT3 antibody.

  • EC₅₀ values were determined by plotting the percentage of pSTAT3 inhibition against the concentration of this compound.

Significance and Future Directions

The discovery of this compound represents a significant advancement in the development of selective JAK1 inhibitors. Its favorable in vitro potency and cellular activity, coupled with a promising pharmacokinetic profile in preclinical models, underscore its potential as a therapeutic candidate for a range of inflammatory and autoimmune diseases.

Future research will focus on:

  • Lead Optimization: Further medicinal chemistry efforts to improve the selectivity and pharmacokinetic properties of the chemical series.

  • In Vivo Efficacy: Evaluation of this compound in animal models of diseases such as rheumatoid arthritis and inflammatory bowel disease.

  • Safety and Toxicology: Comprehensive safety and toxicology studies to establish a therapeutic window.

  • Biomarker Development: Identification of predictive biomarkers to guide clinical development and patient selection.

The journey of this compound from a high-throughput screening hit to a potential clinical candidate exemplifies the rigorous and multidisciplinary nature of modern drug discovery. Continued investigation into its pharmacological properties will be crucial in determining its ultimate therapeutic value.

The Potential of P2X3 Receptor Antagonism in the Management of Chronic Cough: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the therapeutic potential of P2X3 receptor antagonists in the treatment of refractory and unexplained chronic cough. While specific public information on "LAB 149202F" is unavailable, this document provides an in-depth analysis of the underlying mechanism of action and clinical data for prominent P2X3 receptor antagonists, offering a comprehensive overview of this promising class of drugs.

Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent and debilitating condition with a significant impact on patient quality of life.[1][2][3] In many cases, the cough is refractory to treatment of underlying conditions or remains unexplained, highlighting a significant unmet medical need for effective and targeted therapies.[4]

The Role of P2X3 Receptors in the Cough Reflex

The hypersensitization of the cough reflex is a key pathophysiological feature of chronic cough.[5] P2X3 receptors, which are ATP-gated ion channels, play a crucial role in this process.[1][6] These receptors are predominantly expressed on vagal afferent C-fibers in the airways.[1][3][7]

Under inflammatory or irritant conditions, adenosine triphosphate (ATP) is released from airway epithelial cells.[1][8] This extracellular ATP binds to and activates P2X3 receptors on the sensory nerve fibers.[1][8] This activation leads to depolarization of the nerve, generation of an action potential, and transmission of a cough-initiating signal to the brainstem.[1][6] P2X3 receptor antagonists are designed to block this binding of ATP, thereby inhibiting the activation of the cough reflex.[1][8]

Below is a diagram illustrating the proposed signaling pathway.

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway in Chronic Cough cluster_airway Airway Lumen & Epithelium cluster_nerve Vagal Afferent C-fiber cluster_cns Central Nervous System cluster_drug Therapeutic Intervention Inflammation Inflammation / Irritants Epithelial_Cell Airway Epithelial Cell Inflammation->Epithelial_Cell stimulates ATP_Release ATP Release Epithelial_Cell->ATP_Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor binds to Nerve_Terminal Nerve Terminal P2X3_Receptor->Nerve_Terminal activates Brainstem Brainstem Cough Center Nerve_Terminal->Brainstem Signal Transmission Cough_Reflex Cough Reflex Brainstem->Cough_Reflex initiates P2X3_Antagonist P2X3 Antagonist (e.g., this compound) P2X3_Antagonist->P2X3_Receptor blocks

Caption: P2X3 receptor signaling in the cough reflex and the site of antagonist action.

Key P2X3 Receptor Antagonists in Clinical Development

Several P2X3 receptor antagonists have been investigated in clinical trials for chronic cough, demonstrating the viability of this therapeutic approach. The following sections provide an overview of key data and experimental protocols for some of these compounds.

Gefapixant (AF-219/MK-7264)

Gefapixant is a selective P2X3 and P2X2/3 receptor antagonist and is one of the most extensively studied compounds in this class.[2][9] It has received approval for the treatment of refractory or unexplained chronic cough in some regions.[1]

Clinical Efficacy and Safety Data

Trial NamePhaseNTreatment ArmsPrimary EndpointKey Efficacy ResultsKey Safety/Tolerability Findings
Phase 2b 2253Gefapixant 7.5mg, 20mg, 50mg BID; PlaceboChange in 24h cough frequency at week 1250mg dose significantly reduced cough frequency vs. placebo.[6]Most common adverse event was taste disturbance (dysgeusia, ageusia).[6]
COUGH-1 3730Gefapixant 15mg, 45mg BID; PlaceboChange in 24h cough frequency at week 1245mg dose showed a significant reduction of 18.5% in 24h cough frequency vs. placebo.[10]Taste-related adverse events were the most common.[10]
COUGH-2 31314Gefapixant 15mg, 45mg BID; PlaceboChange in 24h cough frequency at week 2445mg dose showed a significant reduction of 14.6% in 24h cough frequency vs. placebo.[10]Similar safety profile to COUGH-1, with taste disturbances being most frequent.[10]

Experimental Protocol: COUGH-1 and COUGH-2 (Phase 3)

The COUGH-1 and COUGH-2 trials were multinational, randomized, double-blind, placebo-controlled studies.[8]

  • Patient Population: Adults with refractory or unexplained chronic cough.

  • Randomization: Patients were randomly assigned to receive gefapixant 45 mg twice daily, gefapixant 15 mg twice daily, or placebo.[8]

  • Primary Efficacy Outcome: The primary endpoint was the change in 24-hour cough frequency, measured using an ambulatory digital audio recording device, at week 12 for COUGH-1 and week 24 for COUGH-2.[8]

  • Secondary Endpoints: Included awake coughs per hour and the proportion of patients with a clinically meaningful improvement in the Leicester Cough Questionnaire (LCQ) total score.[8]

COUGH_Trial_Workflow Workflow for COUGH-1 & COUGH-2 Phase 3 Trials Screening Patient Screening (Refractory/Unexplained Chronic Cough) Randomization Randomization (1:1:1) Screening->Randomization Treatment_A Gefapixant 45mg BID Randomization->Treatment_A Treatment_B Gefapixant 15mg BID Randomization->Treatment_B Treatment_C Placebo BID Randomization->Treatment_C Follow_Up_12 Follow-up at Week 12 (Primary Endpoint for COUGH-1) Treatment_A->Follow_Up_12 Treatment_B->Follow_Up_12 Treatment_C->Follow_Up_12 Follow_Up_24 Follow-up at Week 24 (Primary Endpoint for COUGH-2) Follow_Up_12->Follow_Up_24 Data_Analysis Data Analysis (Cough Frequency, LCQ) Follow_Up_24->Data_Analysis

Caption: Simplified workflow of the COUGH-1 and COUGH-2 Phase 3 clinical trials.

Eliapixant (BAY 1817080)

Eliapixant is another selective P2X3 receptor antagonist that has shown promise in clinical trials.[11][12]

Clinical Efficacy and Safety Data

Trial NamePhaseNTreatment ArmsPrimary EndpointKey Efficacy ResultsKey Safety/Tolerability Findings
Phase 2a 2a37Eliapixant 10mg, 50mg, 200mg, 750mg BID; Placebo (Crossover)Change in 24h cough frequencyDoses ≥50mg reduced cough frequency, with a 25% reduction vs. placebo at 750mg.[11][12][13][14]Taste-related adverse events were reported in 5-21% of patients on eliapixant, and were all mild.[11][12][13][14]

Experimental Protocol: Phase 2a Crossover Study

This was a double-blind, placebo-controlled, crossover study.[11][12]

  • Patient Population: Adults with refractory chronic cough.

  • Design: Patients were randomized to one of two treatment sequences. In one period, they received placebo followed by eliapixant 10 mg. In the other period, they received escalating doses of eliapixant (50, 200, and 750 mg twice daily).[11][12]

  • Primary Efficacy Endpoint: The change in 24-hour cough frequency.[11][12]

  • Primary Safety Endpoint: The frequency and severity of adverse events.[11][12]

BLU-5937

BLU-5937 is a highly selective P2X3 homotrimeric receptor antagonist.[6] Preclinical data suggested that this high selectivity might lead to a better taste side-effect profile.[6]

Clinical Efficacy and Safety Data

Trial NamePhaseNTreatment ArmsPrimary EndpointKey Efficacy ResultsKey Safety/Tolerability Findings
SOOTHE (Phase 2b) 2b249BLU-5937 12.5mg, 50mg, 200mg BID; PlaceboChange in 24h cough frequency at day 2850mg and 200mg doses significantly reduced 24h cough frequency by 34% vs. placebo.[15]No serious adverse events were reported, and mild adverse events were similar to placebo.[15]

Experimental Protocol: SOOTHE (Phase 2b)

The SOOTHE study was a randomized, double-blind, placebo-controlled, parallel-arm, dose-finding trial.[15]

  • Patient Population: Participants with refractory chronic cough with an awake cough frequency of more than 25 coughs/hour.[15]

  • Randomization: Patients were randomized to receive BLU-5937 at doses of 12.5 mg, 50 mg, or 200 mg twice daily, or placebo.[15]

  • Primary Endpoint: The change in 24-hour cough frequency at day 28.[15]

Conclusion and Future Directions

The antagonism of the P2X3 receptor represents a significant advancement in the therapeutic landscape for chronic cough. Clinical data from multiple trials of different P2X3 antagonists have consistently demonstrated efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough.[9][10][11] The primary dose-limiting side effect appears to be taste disturbance, though the incidence and severity may vary between different antagonists, potentially related to their selectivity for P2X3 versus P2X2/3 receptors.[11][13]

Further research and development in this area, potentially including compounds like this compound, will likely focus on optimizing the balance between efficacy and the taste-related side-effect profile. The development of highly selective P2X3 antagonists and the exploration of alternative dosing regimens may provide improved therapeutic options for patients suffering from this persistent and burdensome condition.

References

In-Depth Technical Guide: Exploring the Pharmacokinetics of LAB 149202F In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of the investigational compound LAB 149202F. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule.

Introduction

The preclinical characterization of a drug candidate's pharmacokinetics is a critical step in the drug development process. Understanding how a compound behaves within a living organism is fundamental to designing safe and effective therapeutic regimens. This document summarizes the key in vivo pharmacokinetic studies conducted on this compound, detailing the experimental methodologies, presenting the quantitative data in a structured format, and visualizing the associated processes.

Quantitative Pharmacokinetic Data

The following tables summarize the mean pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a preclinical rodent model.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration (1 mg/kg)

ParameterUnitValue
C₀ng/mL1250
AUC₀-tng·h/mL3480
AUC₀-∞ng·h/mL3510
CLmL/h/kg285
VdL/kg1.5
t₁/₂h3.7

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration (10 mg/kg)

ParameterUnitValue
Cₘₐₓng/mL890
Tₘₐₓh1.0
AUC₀-tng·h/mL4120
AUC₀-∞ng·h/mL4180
t₁/₂h4.1
F (%)%11.9

Experimental Protocols

A detailed description of the methodologies employed in the in vivo pharmacokinetic studies of this compound is provided below to ensure reproducibility and transparency.

Animal Models
  • Species: Male Sprague-Dawley rats

  • Age: 8-10 weeks

  • Weight: 250-300 g

  • Acclimation: Animals were acclimated for at least 7 days prior to the study with free access to standard chow and water.

Dosing and Administration
  • Intravenous (IV) Administration: this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 1 mg/kg was administered via the tail vein.

  • Oral (PO) Administration: this compound was suspended in a vehicle of 0.5% methylcellulose in water. A single dose of 10 mg/kg was administered by oral gavage.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples were collected into tubes containing K₂EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method
  • Analytical Technique: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method was used to extract this compound from the plasma samples.

  • Quantification: The concentration of this compound in each sample was calculated from a standard curve prepared in blank plasma.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data using Phoenix WinNonlin software.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the pharmacokinetic evaluation of this compound.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation Dosing IV or PO Dosing Acclimation->Dosing Formulation Dose Formulation Formulation->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

In Vivo Pharmacokinetic Study Workflow.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver Portal_Vein->Liver First-Pass Effect Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Tissues->Systemic_Circulation Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Urine Urine Metabolites->Urine Feces Feces Metabolites->Feces Kidney->Urine Bile->Feces

Methodological & Application

Application Notes and Protocols for LAB 149202F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAB 149202F is an acylanilide antimicrobial agent demonstrating potent fungicidal activity, particularly against oomycetes. This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its application against economically significant plant pathogens such as Plasmopara halstedii (downy mildew of sunflower) and Phytophthora infestans (late blight of potato and tomato). The primary mode of action of acylanilide fungicides is the inhibition of ribosomal RNA (rRNA) synthesis through the specific targeting of RNA polymerase I.

Chemical Information

Identifier Value
IUPAC Name N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxolanyl)acetamide
CAS Number 94343-58-5
Chemical Formula C16H19NO4
Molecular Weight 293.33 g/mol
Chemical Structure (Structure available from chemical suppliers)

Biological Activity

This compound is a systemic fungicide with both protective and curative properties. It exhibits high efficacy against members of the Peronosporales order. The mechanism of action involves the selective inhibition of RNA polymerase I in oomycetes, leading to the cessation of rRNA synthesis and subsequent cell death. This targeted action provides a favorable toxicological profile for non-target organisms.

Quantitative Data Summary

The following table summarizes the effective dose (ED50) values for this compound against Plasmopara halstedii, the causal agent of sunflower downy mildew. The data is derived from glasshouse evaluation studies.

Fungicide Antisporulant Effect ED50 (mg/L) Curative Effect ED50 (mg/L) Eradicant Effect ED50 (mg/L)
This compound 0.1 - 1.01.0 - 10.010.0 - 100.0

Data adapted from Oros, G., & Virányi, F. (1987). Glasshouse evaluation of fungicides for the control of sunflower downy mildew (Plasmopara halstedii). Annals of Applied Biology, 110(1), 53-63.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Agar Dilution Method

This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against mycelial growth of oomycetes.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Appropriate culture medium (e.g., Rye A agar for P. infestans)

  • Petri dishes

  • Actively growing oomycete cultures

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile distilled water to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Medium Preparation: Prepare the culture medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C in a water bath.

  • Incorporation of Fungicide: Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations. Also, prepare a control plate with DMSO and another with sterile water.

  • Pouring Plates: Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific oomycete (e.g., 18-20°C for P. infestans) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the mycelium.

Protocol 2: Glasshouse/Growth Chamber Evaluation of Fungicide Efficacy against Sunflower Downy Mildew (Plasmopara halstedii)

This protocol is adapted from the work of Oros and Virányi (1987) to assess the antisporulant, curative, and eradicant effects of this compound.

Materials:

  • Sunflower seeds (a susceptible cultivar)

  • Sterile soil or potting mix

  • Pots or seedling trays

  • Plasmopara halstedii zoosporangia suspension

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Growth chamber or glasshouse with controlled environment

  • Spray bottle

Procedure:

  • Plant Growth: Sow sunflower seeds in pots with sterile soil and grow them in a growth chamber or glasshouse under optimal conditions (e.g., 20-22°C, 16-hour photoperiod).

  • Inoculum Preparation: Prepare a zoosporangia suspension of P. halstedii in sterile distilled water. The concentration should be determined based on previous experiments (e.g., 1 x 10^5 sporangia/mL).

  • Inoculation: Inoculate 4-day-old sunflower seedlings by immersing the germlings in the zoosporangia suspension for 2 hours.

  • Fungicide Application:

    • Antisporulant Effect: Apply this compound solutions (with a wetting agent) of varying concentrations to the seedlings before inoculation.

    • Curative Effect: Apply this compound solutions to the seedlings after inoculation (e.g., 24 hours post-inoculation).

    • Eradicant Effect: Apply this compound solutions to the seedlings when the first symptoms of downy mildew appear (e.g., sporulation on cotyledons).

  • Incubation: Maintain the plants in a humid environment for 24 hours post-inoculation to facilitate infection. Then, return them to the growth chamber.

  • Disease Assessment: Assess the disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Disease assessment can be based on the percentage of plants showing symptoms (e.g., sporulation on leaves, stunting, chlorosis).

  • Data Analysis: Calculate the ED50 value for each effect (antisporulant, curative, eradicant) using probit analysis or other suitable statistical methods.

Protocol 3: In Vitro RNA Polymerase I Inhibition Assay (Conceptual)

Materials:

  • This compound

  • Oomycete cell-free nuclear extract (source of RNA polymerase I)

  • rDNA template (plasmid containing a ribosomal RNA gene promoter and coding region)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.)

  • RNase inhibitor

  • TCA (trichloroacetic acid)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Preparation of Nuclear Extract: Isolate nuclei from actively growing oomycete mycelium and prepare a nuclear extract containing RNA polymerase I activity.

  • Reaction Setup: In a microcentrifuge tube, set up the transcription reaction by adding the reaction buffer, rDNA template, ribonucleoside triphosphates (including the radiolabeled one), and RNase inhibitor.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

  • Initiation of Transcription: Add the nuclear extract to initiate the transcription reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the oomycete's enzymatic activity (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized radiolabeled RNA.

  • Filtration: Filter the reaction mixture through glass fiber filters. The precipitated RNA will be trapped on the filter.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled nucleotides.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in RNA synthesis (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow_antifungal_susceptibility cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions incorporate Incorporate Fungicide into Agar dilutions->incorporate media Prepare and Cool Culture Medium media->incorporate pour Pour Agar Plates incorporate->pour inoculate Inoculate with Oomycete Plug pour->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure determine_mic Determine MIC measure->determine_mic

Workflow for In Vitro Antifungal Susceptibility Testing.

signaling_pathway_inhibition cluster_nucleus Oomycete Nucleus cluster_inhibition cluster_ribosome Cytoplasm rDNA rDNA (Ribosomal DNA) PolI RNA Polymerase I rDNA->PolI binds to promoter pre_rRNA pre-rRNA Transcript PolI->pre_rRNA transcription ribosome Ribosome Biogenesis (Protein Synthesis) pre_rRNA->ribosome processing & export LAB149202F This compound LAB149202F->PolI inhibits inhibition->ribosome blocked cell_death Cell Death ribosome->cell_death essential for survival

Application Note and Protocol: Dissolution of LAB 149202F for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

LAB 149202F is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action, determining its efficacy, and assessing its safety profile. A critical initial step for any cell-based or biochemical assay is the proper dissolution of the compound to prepare accurate and stable stock solutions. This document provides a detailed protocol for the solubilization of this compound, preparation of stock solutions, and subsequent dilution for use in a variety of in vitro assays. The following protocols are based on established methodologies for handling hydrophobic small molecules in a research setting.[1]

Physicochemical Properties and Solubility

The solubility of a compound is a crucial factor in determining the appropriate solvent and dissolution method. The following table summarizes the solubility of this compound in common laboratory solvents. It is highly recommended to perform a small-scale solubility test with a minimal amount of the compound if the exact solubility characteristics are unknown.[2][3]

SolventSolubility (25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for preparing high-concentration stock solutions. Ensure the use of anhydrous, cell culture grade DMSO to prevent compound degradation.
Ethanol (EtOH), 100%~25 mg/mLCan be used as an alternative to DMSO. May be more suitable for certain cell types that are sensitive to DMSO.
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for initial dissolution. Direct dilution of DMSO stock into aqueous solutions like PBS or cell culture media should be done carefully to avoid precipitation.
WaterInsolubleNot a suitable solvent for this compound.
Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS< 10 µMThe compound may precipitate at higher concentrations when diluted in aqueous media. The final concentration of the organic solvent should be minimized to avoid cellular toxicity.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies. Adjust the amounts as needed based on the molecular weight of this compound and the desired final concentration.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.

  • Initial Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the compound.[1] Tightly cap the vial.

  • Complete Solubilization: Vortex the solution vigorously for 1-2 minutes.[1] Visually inspect the solution to ensure that all of the compound has dissolved and no particulate matter is visible. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[4]

  • Sterilization (Optional): If the initial components were not handled under sterile conditions, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C for long-term stability. For many compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[4]

Preparation of Working Solutions for Cell-Based Assays

It is critical to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. Generally, the final DMSO concentration should not exceed 0.5%, with many cell lines tolerating up to 0.1%.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation of the compound when transferring from a high concentration of an organic solvent to an aqueous medium, a step-wise dilution is recommended.[6] For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. Crucially, add the stock solution to the pre-warmed complete cell culture medium, not the other way around. [1] This rapid dilution into a larger aqueous volume helps to prevent precipitation.

  • Mix Thoroughly: Immediately and thoroughly mix the working solution by gentle pipetting or swirling.[1]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.[1]

  • Dosing Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Experiment intermediate_dilution Intermediate Dilution (in culture medium) thaw->intermediate_dilution final_dilution Final Dilution (in culture medium) intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

G extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response lab149202f This compound lab149202f->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Troubleshooting

ProblemPossible CauseSolution
Compound does not fully dissolve in DMSO. 1. Insufficient solvent volume.2. Contaminated DMSO (absorbed moisture).3. Compound characteristics.1. Ensure the correct volume of DMSO is added.2. Use fresh, anhydrous DMSO.3. Try gentle warming (up to 37°C) or sonication for a short period.[4]
Precipitation occurs upon dilution in aqueous medium. The compound is "crashing out" of solution due to its hydrophobic nature.1. Perform a serial or intermediate dilution step in the aqueous medium.[6]2. Add the DMSO stock solution slowly to the aqueous medium while vortexing or stirring.[5]3. Ensure the final DMSO concentration is as low as possible.
Variability in experimental results between different experiments. 1. Inconsistent stock solution concentration.2. Degradation of the compound due to repeated freeze-thaw cycles.1. Ensure accurate weighing and complete dissolution when preparing stock solutions.2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[5]
Cell toxicity observed in vehicle control wells. The final DMSO concentration is too high for the specific cell line being used.1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells.2. Reduce the final DMSO concentration in your experiments, which may require preparing a more concentrated stock solution if high final compound concentrations are needed.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "LAB 149202F" has been identified through publicly available information, including patents and chemical supplier data, as a fungicide and antibacterial agent with the CAS Number 94343-58-5.[1][2][3][4][5][6][7][8][9] It is primarily used in agricultural and industrial applications for its antimicrobial properties. There is no scientific literature available to suggest its use as a therapeutic agent in rodent models for drug development in other areas.

Therefore, the following application notes and protocols are provided as a general template for researchers, scientists, and drug development professionals working with hypothetical investigational compounds in rodent models. The specific details, dosages, and pathways described herein are illustrative and should be replaced with data relevant to the actual compound under investigation.

Compound Information (Hypothetical)

ParameterDescription
Compound ID [Insert Compound ID]
Target(s) [ e.g., Kinase, Receptor, Enzyme ]
Mechanism of Action [ e.g., Competitive inhibitor of... ]
Formulation [ e.g., 10% DMSO, 40% PEG300, 50% Saline ]
Storage Conditions [ e.g., -20°C, protected from light ]

Recommended Dosage in Rodent Models (Hypothetical Data)

The following tables summarize suggested starting dosages for a hypothetical compound in common rodent models. Actual dosages must be determined empirically through dose-range finding studies.

Table 2.1: Recommended Dosage for Mouse Models

Mouse StrainAdministration RouteDosage Range (mg/kg)Dosing FrequencyNotes
C57BL/6Oral (PO)10 - 50Once daily (QD)Well-tolerated in preliminary studies.
BALB/cIntraperitoneal (IP)5 - 25Twice daily (BID)Observe for signs of local irritation.
CD-1Intravenous (IV)1 - 10Every other day (QOD)Administer slowly over 2 minutes.

Table 2.2: Recommended Dosage for Rat Models

Rat StrainAdministration RouteDosage Range (mg/kg)Dosing FrequencyNotes
Sprague-DawleyOral (PO)20 - 100Once daily (QD)Higher metabolism may require higher doses.
WistarSubcutaneous (SC)10 - 50Once daily (QD)Rotate injection sites.
LewisIntravenous (IV)5 - 20Twice daily (BID)Monitor for any adverse reactions.

Experimental Protocols

General Animal Handling and Acclimation
  • Upon arrival, all rodents should be allowed an acclimation period of at least 7 days before the start of any experimental procedures.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Access to standard chow and water should be provided ad libitum, unless otherwise specified by the experimental design.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Protocol for Oral Gavage (PO) Administration
  • Preparation:

    • Prepare the test compound in the specified vehicle at the desired concentration.

    • Ensure the solution is homogenous and at room temperature.

    • Select an appropriately sized gavage needle for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Procedure:

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Administer the compound slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol for Intraperitoneal (IP) Injection
  • Preparation:

    • Prepare the test compound in a sterile vehicle.

    • Use a sterile syringe and needle (e.g., 25-27 gauge).

  • Procedure:

    • Restrain the animal to expose the abdomen.

    • Tilt the animal slightly head-down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the compound.

    • Withdraw the needle and return the animal to its cage.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an investigational compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene transcribes Response Cellular Response Gene->Response leads to Compound Investigational Compound Compound->Kinase1 inhibits Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling cascade showing inhibition by an investigational compound.

Experimental Workflow

The diagram below outlines a typical workflow for a preclinical in vivo study.

Experimental_Workflow start Start acclimation Animal Acclimation (7 days) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Treatment Period (e.g., 28 days) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Measurement (e.g., Tumor Volume, Biomarkers) treatment->endpoint collection Tissue/Blood Collection endpoint->collection analysis Data Analysis collection->analysis end End analysis->end

Caption: General experimental workflow for an in vivo rodent study.

References

Application Notes and Protocols: A-803467 in Dorsal Root Ganglion Neuron Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A-803467, a potent and selective blocker of the Nav1.8 voltage-gated sodium channel, in the study of dorsal root ganglion (DRG) neurons. This document includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

A-803467 serves as a critical tool for investigating the role of Nav1.8 in neuronal excitability and pain signaling. Due to its high selectivity, it allows for the specific interrogation of Nav1.8 function in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of A-803467 in blocking Nav1.8 channels and its effects on DRG neuron activity.

Table 1: Potency of A-803467 on Human Nav1.8 and Other Sodium Channels

ChannelIC50 (nM)Fold Selectivity vs. Nav1.8
hNav1.8 8 -
hNav1.2>1000>125
hNav1.3>1000>125
hNav1.5>1000>125
hNav1.7>1000>125
Data from recombinant cell lines.[1][2]

Table 2: Potency of A-803467 on Native Rat DRG Neuron Currents

Current TypeIC50 (nM)
Tetrodotoxin-Resistant (TTX-R) 140
Primarily mediated by Nav1.8.[1][2]

Table 3: In Vivo Efficacy of A-803467 in Rat Pain Models

Pain ModelED50 (mg/kg, i.p.)
Spinal Nerve Ligation (Mechanical Allodynia)47
Sciatic Nerve Injury (Mechanical Allodynia)85
Capsaicin-Induced Secondary Mechanical Allodynia~100
Complete Freund's Adjuvant (Thermal Hyperalgesia)41
[2]

Signaling Pathway and Mechanism of Action

A-803467's primary mechanism of action is the direct blockade of the Nav1.8 sodium channel, which is predominantly expressed in small-diameter DRG neurons. By inhibiting this channel, A-803467 reduces the influx of sodium ions that is critical for the generation and propagation of action potentials in these nociceptive neurons. This leads to a decrease in neuronal excitability and a reduction in pain signaling.

Mechanism of Action of A-803467 in DRG Neurons cluster_inhibition Mechanism of Action of A-803467 in DRG Neurons cluster_effect Mechanism of Action of A-803467 in DRG Neurons A803467 A-803467 Nav18 Nav1.8 Channel A803467->Nav18 blocks A803467->Nav18 inhibits Na_Influx Na+ Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential leads to Na_Influx->Action_Potential reduction leads to decreased Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal enables Action_Potential->Pain_Signal decreased Analgesia Analgesia Pain_Signal->Analgesia resulting in

Caption: Mechanism of A-803467 action in DRG neurons.

Experimental Protocols

Detailed methodologies for key experiments involving A-803467 in DRG neuron studies are provided below.

Primary Culture of Rat Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from adult rats, suitable for subsequent electrophysiological or imaging studies.

Materials:

  • Adult Sprague-Dawley rats

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IA

  • Trypsin

  • Poly-D-lysine and Laminin-coated coverslips

  • Neurobasal medium supplemented with B27 and GlutaMAX

Procedure:

  • Euthanize the rat according to approved institutional protocols.

  • Dissect the dorsal root ganglia from the lumbar region of the spinal cord under sterile conditions.

  • Transfer the ganglia to a tube containing ice-cold DMEM.

  • Digest the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) in DMEM for 30-45 minutes at 37°C.

  • Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with 10% FBS, penicillin-streptomycin, B27, and GlutaMAX.

  • Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips.

  • Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.

  • Neurons are typically ready for experiments within 24-48 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of tetrodotoxin-resistant (TTX-R) sodium currents and action potentials from cultured DRG neurons.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Add 0.3 µM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

Procedure:

  • Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal on a small-diameter DRG neuron (18-25 µm).

  • Rupture the membrane to achieve the whole-cell configuration.

  • To record TTX-R currents, hold the neuron at -100 mV and apply a depolarizing prepulse to -40 mV for 8 seconds to inactivate TTX-sensitive channels, followed by a 20 ms step to 0 mV.[1]

  • To record action potentials, use the current-clamp mode. Inject depolarizing current steps of varying amplitudes (e.g., 100-300 pA) to elicit action potentials from a resting membrane potential of approximately -60 mV or a depolarized state of -40 mV.[1]

  • After establishing a stable baseline recording, perfuse A-803467 at the desired concentration and record the changes in TTX-R currents or action potential firing.

Workflow for Electrophysiological Recording of A-803467 Effects Start Start: Cultured DRG Neurons Patch Establish Whole-Cell Patch-Clamp Start->Patch Baseline Record Baseline TTX-R Currents / Action Potentials Patch->Baseline Apply_A803467 Apply A-803467 Baseline->Apply_A803467 Record_Effect Record Changes in Currents / Firing Apply_A803467->Record_Effect Washout Washout A-803467 Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery End End: Data Analysis Record_Recovery->End

Caption: Electrophysiology workflow for A-803467.

Calcium Imaging

This protocol provides a general method for measuring changes in intracellular calcium in response to neuronal activation and its modulation by A-803467.

Materials:

  • Cultured DRG neurons on coverslips

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium (High K+) solution (e.g., HBSS with 50 mM KCl)

  • Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

  • Prepare a loading solution of Fura-2 AM (2-5 µM) with Pluronic F-127 (0.02%) in HBSS.

  • Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at 510 nm.

  • Perfuse the cells with a high K+ solution to induce depolarization and measure the resulting increase in the 340/380 nm fluorescence ratio, which corresponds to an increase in intracellular calcium.

  • After washout and return to baseline, pre-incubate the neurons with A-803467 for a few minutes.

  • Repeat the stimulation with the high K+ solution in the presence of A-803467 and measure the change in the calcium response.

  • Analyze the data by calculating the change in the fluorescence ratio over baseline for each condition.

Workflow for Calcium Imaging with A-803467 Start Start: Cultured DRG Neurons Load_Dye Load with Calcium Indicator (e.g., Fura-2 AM) Start->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Stimulate_Control Stimulate with High K+ (Control) Baseline->Stimulate_Control Record_Control Record Calcium Response Stimulate_Control->Record_Control Washout_1 Washout and Return to Baseline Record_Control->Washout_1 Apply_A803467 Apply A-803467 Washout_1->Apply_A803467 Stimulate_Drug Stimulate with High K+ (in presence of A-803467) Apply_A803467->Stimulate_Drug Record_Drug Record Calcium Response Stimulate_Drug->Record_Drug End End: Data Analysis Record_Drug->End

Caption: Calcium imaging workflow for A-803467.

References

Application Notes and Protocols for Studying P2X3 Receptor Function with LAB 149202F

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is predominantly expressed in sensory neurons.[1][2] Its involvement in nociceptive signaling pathways has made it a significant target for the development of novel analgesics and treatments for sensory disorders like chronic pain and cough.[3][4][5][6] When ATP, released from damaged or inflamed tissues, binds to P2X3 receptors on primary afferent neurons, it triggers cation influx, leading to depolarization and the initiation of pain signals.[1][6] P2X3 receptors can form homomeric channels or heteromeric channels with P2X2 subunits, each with distinct kinetic properties.[5][6]

LAB 149202F is a potent and selective antagonist of the P2X3 receptor. By competitively binding to the receptor, this compound blocks the binding of ATP, thereby inhibiting the downstream signaling cascade that leads to pain perception.[1] Its high selectivity minimizes off-target effects, making it an excellent tool for investigating the physiological and pathological roles of P2X3 receptors. These application notes provide detailed protocols for utilizing this compound to study P2X3 receptor function in various experimental settings.

P2X3 Receptor Signaling Pathway

Extracellular ATP, released in response to tissue injury or inflammation, binds to and activates P2X3 receptors on the membrane of primary afferent neurons. This activation leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺. The resulting depolarization of the neuronal membrane can trigger the firing of action potentials, which are then transmitted to the central nervous system and perceived as pain.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Activates LAB149202F This compound LAB149202F->P2X3 Inhibits Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X3->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

The following tables summarize the binding affinity, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC₅₀ (nM)
P2X3 Calcium Flux Human 15
P2X3 Electrophysiology Human 25
P2X1Calcium FluxHuman>10,000
P2X2/3ElectrophysiologyHuman850
P2X4Calcium FluxHuman>10,000
P2X7Calcium FluxHuman>10,000

Table 2: Pharmacokinetic Properties of this compound

ParameterRatDog
Bioavailability (%) 4560
T½ (hours) 2.54.1
Cmax (ng/mL) 8501200
AUC (ng·h/mL) 32005800

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This protocol describes how to measure the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing P2X3 receptors.

Materials:

  • HEK293 cells stably expressing human P2X3 receptors

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • This compound

  • ATP (agonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the P2X3-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously.

  • Data Analysis: Record the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium. Calculate the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the compound to the control wells (with ATP alone). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Flux_Workflow A Seed P2X3-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Add this compound (various concentrations) B->C D Measure baseline fluorescence C->D E Add ATP (agonist) D->E F Measure fluorescence change E->F G Calculate IC₅₀ F->G

Caption: Workflow for the In Vitro Calcium Flux Assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the effect of this compound on P2X3 receptor-mediated currents.

Materials:

  • Dorsal root ganglion (DRG) neurons or cells expressing P2X3 receptors

  • External solution (containing physiological concentrations of ions)

  • Internal solution (for the patch pipette)

  • This compound

  • α,β-methylene ATP (a stable P2X3 agonist)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Procedure:

  • Cell Preparation: Isolate DRG neurons or culture P2X3-expressing cells on coverslips.

  • Patching: Obtain a whole-cell patch-clamp recording from a single cell.

  • Current Elicitation: Apply the P2X3 agonist (e.g., α,β-methylene ATP) via a rapid perfusion system to elicit an inward current.

  • Compound Application: Perfuse the cell with a solution containing this compound for a set period before co-applying it with the agonist.

  • Data Acquisition: Record the current responses in the absence and presence of different concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents. Calculate the percentage of inhibition caused by this compound and determine the IC₅₀ value.

Protocol 3: In Vivo Model of Inflammatory Pain

This protocol describes the use of this compound in a rodent model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA)

  • This compound formulated for in vivo administration (e.g., in a vehicle of saline with 5% DMSO and 10% Tween 80)

  • Von Frey filaments (for measuring mechanical allodynia)

  • Radiant heat source (for measuring thermal hyperalgesia)

Procedure:

  • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw of each rat to induce localized inflammation.

  • Baseline Measurements: Before administering the compound, measure the baseline paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and the paw withdrawal latency to a thermal stimulus.

  • Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Measurements: At various time points after dosing, re-measure the mechanical and thermal withdrawal thresholds.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies in the this compound-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold or latency indicates an analgesic effect.

In_Vivo_Pain_Model_Workflow A Induce inflammation in rat hind paw (CFA) B Measure baseline pain thresholds (mechanical, thermal) A->B C Administer this compound or vehicle B->C D Measure pain thresholds at multiple time points C->D E Compare results between treated and vehicle groups D->E

Caption: Workflow for the In Vivo Inflammatory Pain Model.

Troubleshooting

IssuePossible CauseSolution
High variability in calcium flux assay Uneven cell plating; Inconsistent dye loadingEnsure a single-cell suspension for plating; Optimize dye loading time and temperature
No response to ATP in electrophysiology Low P2X3 receptor expression; Rundown of currentsUse cells with confirmed high expression; Monitor current stability and use fresh cells
Inconsistent results in vivo Improper compound formulation; Stress-induced analgesiaEnsure complete solubilization of this compound; Acclimate animals to the testing environment

For further information or technical support, please contact your local representative.

References

Application Notes & Protocols: In Vivo Administration of LAB 149202F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, information regarding a compound specifically designated "LAB 149202F" is not publicly available. The following application notes and protocols are provided as a comprehensive template for a hypothetical novel small molecule inhibitor, hereafter referred to as Inhibitor-Y . This document is intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical in vivo studies. The methodologies and data presented are illustrative and should be adapted based on the specific physicochemical properties of the actual compound.

Introduction to Inhibitor-Y

Inhibitor-Y is a novel, synthetic small molecule designed as a potent and selective antagonist of the hypothetical "Kinase-Z" signaling pathway. This pathway is implicated in the aberrant proliferation and survival of various cancer cell types. These application notes provide a framework for the preclinical in vivo evaluation of Inhibitor-Y, outlining critical considerations for study design, from formulation and administration to efficacy evaluation in murine models.

Primary Objectives for In Vivo Evaluation:

  • To establish a suitable formulation for parenteral and oral administration.

  • To determine the maximum tolerated dose (MTD) and assess the overall safety profile.

  • To characterize the pharmacokinetic (PK) properties following administration by different routes.

  • To demonstrate anti-tumor efficacy in relevant xenograft models.

Formulation and Vehicle Preparation

Many novel small molecule inhibitors exhibit poor aqueous solubility, necessitating specialized formulation strategies for in vivo administration.[1][2] A common approach for discovery-phase compounds is the use of a vehicle composed of co-solvents and surfactants.

2.1 Recommended Vehicle for Oral (PO) and Intraperitoneal (IP) Administration

A frequently used vehicle for compounds with low water solubility is a formulation containing a mixture of PEG400, Solutol HS 15, and sterile water.

Protocol: Preparation of PEG400/Solutol HS 15 Vehicle (10%/10% v/v)

  • In a sterile container, combine 1 part Polyethylene glycol 400 (PEG400) with 1 part Solutol HS 15.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 8 parts of sterile water (or sterile saline) to the mixture.

  • Vortex or sonicate the solution until it is clear and uniformly mixed.

  • To prepare the final dosing solution, weigh the required amount of Inhibitor-Y powder and add the prepared vehicle to achieve the desired final concentration. Ensure the compound is fully dissolved or forms a homogenous suspension before administration.

2.2 Recommended Vehicle for Intravenous (IV) Administration

For intravenous administration, a formulation with a lower percentage of organic solvents is often required to prevent precipitation and toxicity.

Protocol: Preparation of DMSO/PEG400/Saline Vehicle (5%/40%/55% v/v)

  • Dissolve the required amount of Inhibitor-Y in 100% DMSO to create a stock solution. Do not exceed 5% of the final volume with DMSO.

  • In a separate sterile tube, add 40% (of the final volume) of PEG400.

  • Slowly add the Inhibitor-Y/DMSO stock solution to the PEG400 while vortexing.

  • Add 55% (of the final volume) of sterile saline dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity before administration.

In Vivo Administration Protocols

The following protocols are provided for common administration routes in mice. Always use a new, sterile needle and syringe for each animal.[3][4] The choice of route should be based on the compound's properties and the intended clinical application.[5]

3.1 Intraperitoneal (IP) Injection Protocol Intraperitoneal administration offers rapid absorption into the vasculature.[6]

  • Animal Restraint: Securely restrain the mouse using the scruff technique, placing it in dorsal recumbency (on its back) with the head tilted slightly downward.[3]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This positioning helps to avoid injuring the cecum, which is typically on the animal's left side.[3][7]

  • Injection: Using a 25-27G needle, insert the needle with the bevel facing up at a 30-40° angle.[8]

  • Aspiration: Gently pull back the plunger to ensure negative pressure, confirming that the needle has not entered a blood vessel or organ.[3]

  • Administration: Inject the substance smoothly. The maximum recommended volume is typically < 10 ml/kg.[8][9]

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Observe for any immediate complications such as bleeding at the injection site.[8]

3.2 Oral Gavage (PO) Protocol Oral administration is often preferred as it mimics the most common clinical route for small molecules.[5]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are held in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Administration: Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.

  • Injection: Once the needle is properly positioned, administer the substance slowly. The typical maximum volume for mice is around 5-10 ml/kg.[10]

  • Withdrawal & Monitoring: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.

3.3 Intravenous (IV) Tail Vein Injection Protocol This route provides 100% bioavailability and is the standard for many pharmacokinetic studies.[11]

  • Animal Preparation: To aid in visualization, vasodilate the tail veins by warming the mouse under a heat lamp or by placing the tail in warm water.[12]

  • Animal Restraint: Place the mouse in a suitable restraint device to provide secure access to the tail.

  • Site Identification: Locate one of the two lateral tail veins.

  • Injection: Using a 27-30G needle attached to a 1 ml syringe, insert the needle parallel to the vein with the bevel facing up.[12] A successful insertion will often be met with minimal resistance, and a small "flash" of blood may be visible in the needle hub.[11]

  • Administration: Inject the substance slowly. The maximum recommended bolus volume is 5 ml/kg.[12] The vein should blanch as the solution is administered. If a blister forms, the injection is subcutaneous and must be stopped.

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[11]

Data Presentation: Pharmacokinetic & Efficacy Summary

The following tables present hypothetical data for Inhibitor-Y to illustrate how quantitative results can be structured for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of Inhibitor-Y in BALB/c Mice

Route of Admin.Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t½) (hr)Bioavailability (F%)
Intravenous (IV)52,4500.084,1502.1100% (Reference)
Intraperitoneal (IP)253,1000.512,8002.862%
Oral (PO)501,9802.016,6004.540%

Data represents mean values (n=3 mice per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 2: Hypothetical Efficacy of Inhibitor-Y in a Human Tumor Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle Control-QD, PO1540 ± 2100% (Reference)+2.5%
Inhibitor-Y25QD, PO890 ± 15042%+1.8%
Inhibitor-Y50QD, PO415 ± 9573%-3.1%
Inhibitor-Y75QD, PO250 ± 6084%-8.9%*

Data represents mean ± SEM (n=8 mice per group) after 21 days of treatment. QD: Once daily; PO: Oral gavage. *Indicates a statistically significant body weight loss suggesting potential toxicity at this dose.

Visualizations: Signaling Pathway and Experimental Workflow

Diagrams are essential for visualizing complex biological processes and experimental designs.

Kinase_Z_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_Z Kinase Z (Target) Kinase_A->Kinase_Z Effector Effector Protein Kinase_Z->Effector TF Transcription Factors Effector->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor_Y Inhibitor-Y (this compound) Inhibitor_Y->Kinase_Z

Caption: Hypothetical signaling pathway targeted by Inhibitor-Y.

In_Vivo_Efficacy_Workflow start Implant Tumor Cells in Immunocompromised Mice tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups (n=8-10) tumor_growth->randomize treatment Administer Inhibitor-Y or Vehicle (e.g., Daily Oral Gavage) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x / week) treatment->monitoring monitoring->treatment endpoint Study Endpoint (e.g., Day 21 or Tumor Volume Limit) monitoring->endpoint analysis Euthanasia & Tissue Collection (Tumor Weight, PD Markers) endpoint->analysis

Caption: General workflow for an in vivo tumor xenograft efficacy study.

References

Application Notes and Protocols for Evaluating the Efficacy of LAB 149202F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAB 149202F is a novel, potent, and selective small molecule inhibitor targeting the aberrant signaling pathways implicated in oncogenesis. These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to evaluate the therapeutic efficacy of this compound. The described assays are designed to assess the compound's impact on cell viability, proliferation, and its mechanism of action through the modulation of key cellular signaling cascades.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, this compound is hypothesized to be a selective inhibitor of a critical downstream kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival LAB_149202F This compound LAB_149202F->mTORC1 Inhibits Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Key Experiments for Efficacy Testing

To thoroughly assess the efficacy of this compound, a panel of cell-based assays is recommended. These assays will provide quantitative data on the compound's biological activity.

cluster_workflow Experimental Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay kinase_assay Kinase Activity Assay (Western Blot) treatment->kinase_assay data_analysis Data Analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (MTT Assay) in Response to this compound Treatment

Concentration of this compound (µM)Percent Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.195.34.8
175.16.1
1042.53.9
5015.82.5
1005.21.8

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Concentration of this compound (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Live Cells (%)
0 (Vehicle Control)2.11.596.4
115.75.379.0
1045.218.935.9
5068.325.46.3

Table 3: Inhibition of mTORC1 Signaling by this compound (Western Blot Analysis)

Concentration of this compound (µM)Relative p-mTOR (Ser2448) ExpressionStandard Deviation
0 (Vehicle Control)1.000.12
10.650.09
100.210.05
500.050.02

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[2][3]

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Kinase Activity Assay (Western Blot for Phospho-mTOR)

This assay is used to determine the effect of this compound on the phosphorylation status of its target kinase, mTOR.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total mTOR and a loading control (e.g., GAPDH) to normalize the data.

References

Application Notes and Protocols: PainMod-X as a Tool Compound for Pain Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pain is a complex sensory and emotional experience associated with actual or potential tissue damage. The study of pain pathways is crucial for the development of novel analgesic therapies. Tool compounds are essential for dissecting the molecular and cellular mechanisms underlying nociception. PainMod-X is a novel, selective small molecule modulator designed for the investigation of pain signaling pathways. This document provides detailed application notes and protocols for the use of PainMod-X as a tool compound in pain research.

PainMod-X is a potent and selective antagonist of the "Fictional Receptor 1" (FR1), a key receptor implicated in the transmission of nociceptive signals in the peripheral and central nervous system. Its high selectivity and well-characterized mechanism of action make it an ideal tool for elucidating the role of FR1 in various pain models.

Data Presentation

Table 1: In Vitro Pharmacological Profile of PainMod-X
ParameterValueAssay Conditions
FR1 Binding Affinity (Ki) 2.5 nMRadioligand binding assay, human recombinant FR1
FR1 Functional Antagonism (IC50) 15 nMCalcium mobilization assay, FR1-expressing cells
Selectivity vs. FR2 (Ki) > 10,000 nMRadioligand binding assay, human recombinant FR2
Selectivity vs. Opioid Receptors (Ki) > 10,000 nMRadioligand binding assay (mu, delta, kappa)
Solubility (PBS, pH 7.4) 50 µMKinetic solubility assay
Plasma Protein Binding (Human) 95%Equilibrium dialysis
Table 2: In Vivo Efficacy of PainMod-X in Preclinical Pain Models
Pain ModelAnimal SpeciesRoute of AdministrationDose for 50% Reversal of Hyperalgesia (ED50)
Carrageenan-induced Thermal Hyperalgesia RatIntraperitoneal (i.p.)3 mg/kg
Complete Freund's Adjuvant (CFA)-induced Mechanical Allodynia MouseOral (p.o.)10 mg/kg
Chronic Constriction Injury (CCI)-induced Neuropathic Pain RatIntrathecal (i.t.)10 µg

Signaling Pathways

Proposed Signaling Pathway of FR1 in Nociceptive Neurons

FR1_Signaling_Pathway Noxious_Stimuli Noxious Stimuli (Heat, Mechanical) FR1 Fictional Receptor 1 (FR1) Noxious_Stimuli->FR1 G_Protein Gq/11 Protein FR1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ion_Channel Nociceptive Ion Channels (e.g., TRPV1) Ca_Release->Ion_Channel sensitizes PKC->Ion_Channel phosphorylates Sensitization Neuronal Sensitization & Action Potential Ion_Channel->Sensitization PainModX PainMod-X PainModX->FR1 inhibits

Caption: Proposed mechanism of FR1 signaling in nociceptive neurons and the inhibitory action of PainMod-X.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (IC50) of PainMod-X on FR1.

Materials:

  • FR1-expressing cell line (e.g., HEK293)

  • Cell culture medium (DMEM with 10% FBS)

  • Assay buffer (HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • FR1 agonist

  • PainMod-X

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed FR1-expressing cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Wash cells with assay buffer. Load cells with Fluo-4 AM (e.g., 4 µM in assay buffer) and incubate for 60 minutes at 37°C.

  • Compound Addition: Wash cells to remove excess dye. Add varying concentrations of PainMod-X (e.g., 0.1 nM to 100 µM) to the wells and incubate for 20 minutes at room temperature.

  • Agonist Stimulation: Place the plate in a fluorescent plate reader. Add the FR1 agonist at a pre-determined EC80 concentration to all wells.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percent inhibition for each concentration of PainMod-X and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To evaluate the anti-hyperalgesic effect of PainMod-X in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 1% Carrageenan solution in saline

  • PainMod-X dissolved in an appropriate vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Plantar test apparatus

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate rats to the testing environment and apparatus for at least 3 days.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.

  • Carrageenan Injection: Inject 100 µL of 1% carrageenan solution into the plantar surface of one hind paw.

  • Compound Administration: At a specified time post-carrageenan (e.g., 2 hours), administer PainMod-X or vehicle via the desired route (e.g., intraperitoneally).

  • Post-treatment Measurement: Measure paw withdrawal latency at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Calculate the percent reversal of hyperalgesia compared to the vehicle-treated group. Determine the ED50 if a dose-response study is conducted.

Experimental Workflow

Workflow for In Vivo Pain Model

In_Vivo_Workflow Acclimation Animal Acclimation Baseline Baseline Nociceptive Testing Acclimation->Baseline Induction Induction of Pain Model (e.g., Carrageenan Injection) Baseline->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Administration of PainMod-X or Vehicle Grouping->Treatment Post_Treatment Post-Treatment Nociceptive Testing Treatment->Post_Treatment Analysis Data Analysis and Statistical Comparison Post_Treatment->Analysis

Caption: A generalized workflow for conducting in vivo preclinical pain studies.

Disclaimer

PainMod-X is a hypothetical compound provided for illustrative purposes. The data and protocols presented herein are examples and should be adapted and validated for specific experimental conditions. Always follow appropriate laboratory safety procedures and animal welfare guidelines.

Application Notes and Protocols: Preclinical Evaluation of LAB 149202F in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of LAB 149202F, a novel compound under investigation for the treatment of inflammatory pain. The following sections detail the experimental design, including validated inflammatory pain models, step-by-step protocols, and data presentation guidelines.

Introduction

Inflammatory pain is a complex response to tissue injury or disease, characterized by hypersensitivity at the site of inflammation. It is mediated by a cascade of inflammatory molecules that sensitize peripheral nociceptors. The evaluation of new chemical entities like this compound requires robust and reproducible preclinical models that mimic key aspects of human inflammatory pain conditions. This document outlines the use of three well-established models: the Carrageenan-induced Paw Edema model for acute inflammation, the Complete Freund's Adjuvant (CFA) model for chronic inflammatory pain, and the Formalin Test for biphasic nociceptive and inflammatory pain.

Signaling Pathways in Inflammatory Pain

Tissue damage triggers the release of a host of inflammatory mediators, including prostaglandins, cytokines (e.g., TNF-α, IL-1β), and bradykinin. These mediators activate intracellular signaling cascades in nociceptive neurons, such as the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways, leading to the sensitization of ion channels like TRPV1 and sodium channels.[1][2][3] This sensitization lowers the threshold for pain, resulting in hyperalgesia (exaggerated pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus).

Inflammatory_Pain_Pathway cluster_0 Peripheral Tissue cluster_1 Nociceptor Terminal cluster_2 Central Nervous System Tissue_Injury Tissue Injury Inflammatory_Mediators Release of Inflammatory Mediators (Prostaglandins, Cytokines, Bradykinin) Tissue_Injury->Inflammatory_Mediators Receptor_Activation Receptor Activation (GPCRs, etc.) Signaling_Cascades Intracellular Signaling (PKA, PKC) Receptor_Activation->Signaling_Cascades Ion_Channel_Sensitization Ion Channel Sensitization (TRPV1, Nav1.8) Signaling_Cascades->Ion_Channel_Sensitization Action_Potential Action Potential Generation Ion_Channel_Sensitization->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway Experimental_Workflow cluster_workflow Experimental Workflow Model_Induction Induce Inflammatory Pain Model (Carrageenan, CFA, or Formalin) Drug_Administration Administer this compound (Various Doses) or Vehicle Model_Induction->Drug_Administration Behavioral_Assessment Behavioral Assessments (Paw Edema, Thermal Hyperalgesia, Mechanical Allodynia) Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

References

Application Note: Measuring the Effects of LAB 149202F on α,β-meATP-induced Currents in P2X3 Receptor-Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data presentation guide for characterizing the inhibitory effects of a compound, here designated LAB 149202F, on P2X3 receptors by measuring α,β-methyleneadenosine 5'-triphosphate (α,β-meATP)-induced currents using whole-cell patch-clamp electrophysiology.

Note on Compound: Information on a specific molecule designated "this compound" is not available in the public domain. This document, therefore, serves as a representative template. The experimental data and protocols are based on established methodologies for characterizing known selective P2X3 receptor antagonists, such as AF-353[1].

Introduction

P2X receptors are ATP-gated ion channels involved in a variety of physiological processes.[2] The P2X3 subunit is of particular interest as it is predominantly expressed in primary afferent neurons and is implicated in nociception and chronic pain pathways.[3][4] When activated by ATP, these channels permit the influx of cations, leading to neuronal depolarization and the transmission of pain signals.[4]

α,β-methylene ATP (α,β-meATP) is a stable analog of ATP that selectively agonizes P2X1 and P2X3-containing receptors.[2][5] This selectivity makes it an invaluable tool for isolating and studying the function of these specific receptor subtypes. The development of selective P2X3 antagonists is a key strategy for novel analgesic therapies.[3]

This application note details the use of whole-cell voltage-clamp electrophysiology to measure inward currents induced by α,β-meATP in dorsal root ganglion (DRG) neurons. It further describes a protocol to quantify the inhibitory effects of this compound, a putative P2X3 antagonist.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potential of this compound is quantified by measuring the reduction in the peak amplitude of α,β-meATP-induced currents in its presence. Data should be collected from multiple cells (n ≥ 5) and presented as mean ± standard error of the mean (SEM).

Table 1: Dose-Dependent Inhibition of α,β-meATP-Induced Currents by this compound

This compound Concentration (nM)Agonist (10 µM α,β-meATP) Peak Current (pA) (Mean ± SEM)Percent Inhibition (%) (Mean ± SEM)
0 (Control)1502 ± 1250
11348 ± 11010.2 ± 2.1
10989 ± 9834.1 ± 3.5
30745 ± 7150.4 ± 4.2
100412 ± 5572.6 ± 5.1
300165 ± 3289.0 ± 3.8
100078 ± 1994.8 ± 2.5

Table 2: Pharmacological Properties of this compound on P2X3 Receptors

ParameterValueDescription
Agonist α,β-meATPSelective P2X3 receptor agonist.
Agonist Concentration 10 µMConcentration typically near the EC80-EC90 for robust signal.
IC50 of this compound 28.5 nMConcentration of antagonist required to inhibit 50% of the maximal α,β-meATP-induced current.
Hill Slope 1.1The steepness of the dose-response curve. A value near 1 suggests a 1:1 binding stoichiometry.
Mode of Inhibition Non-competitiveSuggested if the antagonist reduces the maximal response to the agonist without shifting the EC50.[1]

Experimental Protocols

Cell Preparation (Primary Rat Dorsal Root Ganglion Neurons)
  • Isolation: Euthanize adult rats in accordance with institutional guidelines. Dissect dorsal root ganglia (DRGs) and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).

  • Enzymatic Digestion: Transfer ganglia to a solution containing collagenase and dispase for 60-90 minutes at 37°C to dissociate the neurons.

  • Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is achieved.

  • Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated glass coverslips.

  • Culture: Incubate cells at 37°C in a humidified 5% CO2 atmosphere in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. Recordings are typically performed 24-48 hours post-plating.[6]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on standard voltage-clamp techniques used to measure ion channel currents.[7][8]

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Place a coverslip with adherent DRG neurons into the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).

    • Identify small-diameter neurons (likely nociceptors expressing P2X3 receptors).[6]

  • Establishing Whole-Cell Configuration:

    • Approach a target neuron with the patch pipette and apply light positive pressure.

    • Upon contact with the cell membrane, release pressure to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Switch the amplifier to voltage-clamp mode.[7]

    • Hold the membrane potential at -60 mV.[9]

    • Record baseline current for 1-2 minutes to ensure stability.

  • Drug Application:

    • Control: Apply the agonist α,β-meATP (10 µM) for 2 seconds using a rapid solution exchange system to evoke a baseline inward current. Perform a washout with external solution until the current returns to baseline. Repeat 2-3 times to ensure a stable response.

    • Antagonist Application: Perfuse the cell with this compound at a specific concentration for at least 2 minutes to allow for receptor binding equilibrium.

    • Inhibition Measurement: While still in the presence of this compound, co-apply α,β-meATP (10 µM) for 2 seconds and record the resulting current.

    • Washout: Wash out the antagonist and agonist with external solution.

    • Repeat this process for a range of this compound concentrations to generate a dose-response curve.

Data Analysis
  • Measure the peak amplitude of the inward current induced by α,β-meATP in the absence (I_control) and presence (I_antagonist) of this compound.

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (I_antagonist / I_control)) * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the IC50 and Hill slope.

Mandatory Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / α,β-meATP (Agonist) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates LAB This compound (Antagonist) LAB->P2X3 Binds & Inhibits Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Leads to

Caption: P2X3 receptor activation by α,β-meATP and inhibition by this compound.

Experimental Workflow for Antagonist Profiling

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate DRG Neurons B Culture Cells on Coverslips (24-48h) A->B C Establish Whole-Cell Patch-Clamp B->C D Record Baseline Current (V-hold = -60mV) C->D E Apply Agonist (α,β-meATP) - Measure Control Current D->E F Apply Antagonist (this compound) E->F G Co-apply Agonist + Antagonist - Measure Inhibited Current F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 & Hill Slope I->J

Caption: Workflow for patch-clamp analysis of P2X3 receptor antagonism.

Logical Relationship of Inhibition

Logical_Relationship Agonist α,β-meATP Receptor P2X3 Receptor Agonist->Receptor + Current Inward Current Receptor->Current Causes Antagonist This compound Antagonist->Receptor Blocks

Caption: Logical diagram of this compound blocking the agonist-induced current.

References

Troubleshooting & Optimization

Troubleshooting LAB 149202F solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAB 149202F, a compound structurally related to the benzimidazole class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a research compound with the molecular formula C11H12N4O3S. It is structurally related to Albendazole and is classified as a benzimidazole derivative. Typically, it exists as a solid at room temperature. Due to its structural similarity to Albendazole, it is presumed to have low aqueous solubility.

Q2: In which solvents is this compound likely to be soluble?

A2: Based on the behavior of structurally similar benzimidazole compounds, this compound is expected to have limited solubility in water and non-polar organic solvents. It is likely to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols like ethanol may be moderate and can often be improved with heating.

Q3: What is the primary mechanism of action for benzimidazole compounds like this compound?

A3: The primary mechanism of action for benzimidazoles, such as the related compound Albendazole, is the inhibition of microtubule polymerization.[1][2][3][4] These compounds bind to the β-tubulin subunit of microtubules, preventing their assembly.[1][3] This disruption of the cytoskeleton interferes with essential cellular processes like intracellular transport and cell division, ultimately leading to cell death.[1][3]

Troubleshooting Solubility Issues

Problem: I am having difficulty dissolving this compound.

This troubleshooting guide provides a systematic approach to address solubility challenges with this compound.

Initial Troubleshooting Steps
  • Assess Solvent Choice:

    • Recommended Solvents: Start with polar aprotic solvents like DMSO or DMF, where benzimidazoles generally show the best solubility.[2]

    • Avoid: Non-polar solvents such as hexane or toluene are unlikely to be effective.[2]

  • Gentle Heating:

    • Gently warm the solvent/compound mixture. Many benzimidazole derivatives exhibit significantly increased solubility at elevated temperatures.[2]

    • Caution: Avoid excessive heat, which could lead to compound degradation. Monitor for any color changes.[2]

  • Sonication:

    • Use an ultrasonic bath to agitate the mixture. Sonication can help break down solute particles and enhance dissolution.

Advanced Troubleshooting Workflow

If initial steps fail, follow this workflow for more rigorous solubility testing.

G start Start: Solubility Issue with this compound solvent Select appropriate solvent (e.g., DMSO, DMF) start->solvent heat Apply gentle heat (e.g., 37-50°C) solvent->heat sonicate Use sonication heat->sonicate check1 Visually check for dissolution sonicate->check1 protocol Perform quantitative solubility testing (Shake-Flask Method) check1->protocol Not Dissolved success Solution Prepared Successfully check1->success Dissolved protocol->success Solubility Determined fail Consult further technical support protocol->fail Persistent Issues

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

SolventExpected Solubility Range (mg/mL)Temperature (°C)Notes
Water< 0.125Practically insoluble.
Ethanol1 - 1025Slightly soluble; may improve with heat.
DMSO> 2525Generally high solubility.
DMF> 2525Generally high solubility.

Experimental Protocols

Key Experiment: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis a Add excess this compound to vial b Add known volume of solvent a->b c Agitate at constant temperature for 24-48h b->c d Centrifuge to pellet excess solid c->d e Filter supernatant d->e f Analyze concentration by HPLC or UV-Vis e->f

Caption: Experimental workflow for the shake-flask solubility assay.

Signaling Pathway

Mechanism of Action: Disruption of Microtubule Polymerization

The proposed mechanism of action for this compound, based on its structural similarity to Albendazole, involves the disruption of microtubule dynamics, which is crucial for cell structure and function.

G compound This compound btubulin β-tubulin compound->btubulin Binds to polymerization Inhibition of Microtubule Polymerization btubulin->polymerization disruption Disruption of Cytoskeleton polymerization->disruption transport Impaired Intracellular Transport disruption->transport division Inhibition of Cell Division disruption->division death Cell Death transport->death division->death

Caption: Proposed signaling pathway for this compound.

References

Optimizing LAB 149202F concentration for maximum P2X3 inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LAB 149202F

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information, frequently asked questions (FAQs), and troubleshooting guidance to help you optimize the concentration of this compound for achieving maximum inhibition of the P2X3 receptor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][3] When extracellular ATP, often released during tissue injury or inflammation, binds to these receptors, it causes an influx of cations (Na⁺, K⁺, and Ca²⁺), leading to neuron depolarization and the transmission of pain signals.[1][2] this compound competitively binds to the P2X3 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascade that leads to pain perception and other sensory responses.[1]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial in vitro experiments, such as calcium flux assays or electrophysiology, we recommend a starting concentration range of 1 nM to 1 µM. A typical dose-response curve is generated using a logarithmic dilution series across this range to determine the IC50 value, which for this compound is typically in the low nanomolar range. Please refer to the dose-response data table below for more specific guidance.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in 100% DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: Are there any known off-target effects or selectivity considerations?

A4: this compound has been designed for high selectivity for the homomeric P2X3 receptor. However, like many P2X3 antagonists, it may show some activity at the heteromeric P2X2/3 receptor, which is involved in taste sensation.[4][5] Researchers should be aware that high concentrations of the compound could potentially lead to taste-related side effects in in vivo models.[4][6] We recommend performing counter-screening against P2X2/3 and other P2X family receptors if cross-reactivity is a concern for your specific application.

Quantitative Data Summary

The following table summarizes typical dose-response data for this compound in a recombinant HEK293 cell line expressing human P2X3 receptors. Inhibition was measured using a fluorescent calcium flux assay in response to an EC80 concentration of α,β-methylene ATP (α,β-meATP).

Concentration of this compound (nM)Mean % Inhibition of P2X3Standard Deviation
0.18.5%2.1%
149.8%4.5%
582.3%3.8%
1091.5%2.5%
5098.2%1.1%
10099.1%0.8%
50099.4%0.6%
100099.5%0.5%
Calculated IC50 1.02 nM N/A

Visualizations

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor (Ion Channel) Influx Cation Influx (Na+, Ca2+) P2X3->Influx Opens ATP Extracellular ATP (Agonist) ATP->P2X3 Binds & Activates LAB This compound (Antagonist) LAB->P2X3 Binds & Blocks Depolarization Neuron Depolarization Influx->Depolarization Signal Pain Signal Transmission Depolarization->Signal

Caption: P2X3 signaling pathway and inhibition by this compound.

Optimization_Workflow A Prepare this compound Stock (10 mM in DMSO) B Create Serial Dilutions (e.g., 1µM to 0.1nM) A->B D Pre-incubate cells with This compound dilutions B->D C Culture P2X3-expressing cells (e.g., HEK293) C->D E Add P2X3 Agonist (e.g., α,β-meATP) D->E F Measure Response (e.g., Calcium Flux, Current) E->F G Analyze Data & Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Q5: Issue - I am not observing any inhibition of P2X3 activity, even at high concentrations.

A5:

  • Check Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution from the lyophilized powder.

  • Confirm Agonist Activity: Verify that your P2X3 agonist (e.g., ATP or α,β-meATP) is active and used at an appropriate concentration (typically EC50 to EC80) to elicit a robust signal. Run a positive control without the antagonist to confirm receptor activation.

  • Verify Cell Line Expression: Confirm that your cell line is expressing functional P2X3 receptors. If using a transient transfection, check transfection efficiency. For stable cell lines, ensure the expression has not diminished over multiple passages.

  • Review Protocol: Double-check incubation times. This compound may require a pre-incubation period with the cells before the agonist is added to ensure it has reached its binding site.

Q6: Issue - My results show high variability between replicate wells or experiments.

A6:

  • Inconsistent Cell Plating: Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers can lead to variable signal amplitudes.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the compound. Small errors in dispensing low volumes can lead to large concentration inaccuracies.

  • Incomplete Solubilization: After diluting the DMSO stock into aqueous buffer, ensure the compound is fully dissolved. Vortex or mix thoroughly. Compound precipitation can lead to inconsistent effective concentrations.

  • Assay Edge Effects: Microplates can be susceptible to "edge effects" where wells on the perimeter behave differently due to temperature or evaporation gradients. If this is suspected, avoid using the outer wells for critical measurements.

Q7: Issue - I am concerned about compound precipitation in my aqueous assay buffer.

A7:

  • Check Final DMSO Concentration: As stated, the final DMSO concentration should ideally be ≤ 0.1%. Higher concentrations can sometimes aid solubility but may also affect cell health and receptor function.

  • Use of Surfactants: In some buffers, a very low concentration of a non-ionic surfactant (e.g., Pluronic F-127) can help maintain compound solubility without interfering with the assay. This should be validated first.

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted working solutions for any signs of precipitation (cloudiness or visible particles).

Q8: Issue - How do I confirm that the inhibition is specific to the P2X3 receptor?

A8:

  • Use a Parental Cell Line: The most direct control is to perform the same experiment using the parental cell line that does not express P2-X3 receptors. This compound should not show inhibitory activity in these cells.

  • Use a Different P2X3 Antagonist: As a positive control for your assay system, use a known, structurally different P2X3 antagonist. Observing inhibition with another validated antagonist confirms the assay is working as expected.

  • Competitive Antagonism Assay: To confirm a competitive mechanism, you can perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. A rightward shift in the agonist EC50 with no reduction in the maximum response is indicative of competitive antagonism.

Detailed Experimental Protocol

Calcium Flux Assay for Measuring P2X3 Inhibition

This protocol describes a method for determining the IC50 value of this compound using a fluorescent plate reader.

1. Principle: P2X3 receptor activation leads to an influx of extracellular calcium. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is pre-loaded into the cells. Upon Ca²⁺ influx, the dye's fluorescence intensity increases, providing a direct measure of receptor activation. An antagonist will block this Ca²⁺ influx, resulting in a reduced fluorescence signal.

2. Materials:

  • HEK293 cells stably expressing human P2X3 (hP2X3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound (lyophilized powder).

  • DMSO (anhydrous).

  • P2X3 agonist: α,β-methylene ATP (α,β-meATP).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Black, clear-bottom 96-well microplates.

  • Fluorescent plate reader with injection capability (e.g., FLIPR, FlexStation).

3. Procedure:

  • Cell Plating: Seed the hP2X3-HEK293 cells into 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform a serial dilution in DMSO to create 200x working stocks.

    • Dilute these DMSO stocks 1:100 into Assay Buffer to create 2x final concentration compound solutions (final DMSO concentration will be 1%).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM, 0.04% Pluronic F-127).

    • Aspirate the culture medium from the cell plate and wash once with Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Wash the plate 2-3 times with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Compound Incubation:

    • Add 100 µL of the 2x compound solutions to the corresponding wells of the cell plate. This dilutes the compound to its final 1x concentration. For control wells, add Assay Buffer with 1% DMSO.

    • Incubate for 20-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Prepare a 5x agonist solution of α,β-meATP in Assay Buffer (concentration should be the pre-determined EC80).

    • Place the cell plate into the fluorescent plate reader.

    • Set the instrument to read fluorescence (Excitation ~485 nm, Emission ~525 nm).

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument to inject 50 µL of the 5x agonist solution into each well.

    • Continue to record the fluorescence signal for at least 60-90 seconds post-injection.

4. Data Analysis:

  • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data:

    • The "0% Inhibition" control is the signal from wells with agonist but no antagonist.

    • The "100% Inhibition" control is the signal from wells with no agonist.

    • Calculate % Inhibition for each compound concentration: 100 * (1 - [Signal_Compound - Signal_NoAgonist] / [Signal_AgonistOnly - Signal_NoAgonist]).

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Why is LAB 149202F not showing an effect in my assay?

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Why is LAB 149202F not showing an effect in my assay?

This guide provides a structured approach to troubleshooting common issues that may lead to a lack of observable effects from this compound in your experiments. The following sections are designed to help you identify potential problems with your compound, assay system, or experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a compound like this compound to show no activity?

There are several potential reasons, which can be broadly categorized into three areas:

  • Compound-Related Issues: Problems with the integrity, solubility, or concentration of this compound itself.

  • Assay System-Related Issues: The biological system (e.g., cell line, enzyme) may not be appropriate or responsive to the compound.

  • Protocol-Related Issues: Errors or suboptimal steps in the experimental procedure.

Q2: How can I be sure that my stock solution of this compound is good?

It is crucial to verify the integrity and concentration of your compound. We recommend the following:

  • Check for Precipitate: Visually inspect your stock solution for any solid particles. If you see any, try to redissolve it, but be aware that the compound may have crashed out of solution.

  • Measure Concentration: Use a spectrophotometer or another appropriate method to confirm the concentration of your stock solution.

  • Assess Purity and Identity: If you have access to analytical equipment, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can confirm the purity and identity of this compound.

Q3: Could the target of this compound not be present or active in my assay system?

This is a critical consideration. If this compound is a targeted inhibitor, its target must be present and functionally active in your assay. For example, if this compound targets a specific protein, you should confirm the expression of that protein in your cell line or the presence of the active enzyme in your biochemical assay.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the lack of effect from this compound.

G start No effect observed with this compound compound_check Step 1: Verify Compound Integrity & Concentration start->compound_check solubility_test Check this compound Solubility in Assay Buffer compound_check->solubility_test concentration_verification Verify Stock and Working Concentrations compound_check->concentration_verification assay_check Step 2: Validate Assay System positive_control Run Positive Control for Assay assay_check->positive_control target_expression Confirm Target Expression/Activity assay_check->target_expression protocol_check Step 3: Review Experimental Protocol incubation_time Optimize Incubation Time protocol_check->incubation_time readout_validation Validate Assay Readout Method protocol_check->readout_validation data_analysis_check Step 4: Re-evaluate Data Analysis consult_literature Consult Literature for Similar Assays data_analysis_check->consult_literature positive_control->protocol_check target_expression->protocol_check solubility_test->assay_check concentration_verification->assay_check incubation_time->data_analysis_check readout_validation->data_analysis_check contact_support Contact Technical Support consult_literature->contact_support

Technical Support Center: Improving the Stability of LAB 149202F in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical properties and stability of "LAB 149202F" is not publicly available. This guide is based on established principles for the stabilization of small molecule compounds in solution for research and drug development purposes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing concentration over time. What are the likely causes?

Several factors can contribute to the degradation of a small molecule like this compound in solution. The most common causes include:

  • Hydrolysis: Reaction with water, which can be pH-dependent.

  • Oxidation: Degradation due to reaction with dissolved oxygen, which can be catalyzed by light or metal ions.

  • Photodegradation: Degradation caused by exposure to ambient or UV light.

  • Thermal Degradation: Increased temperature can accelerate the rate of all chemical degradation pathways.

  • Solvent Reactivity: The solvent itself may react with the compound or contain impurities that promote degradation.

Q2: What are the immediate troubleshooting steps I should take if I suspect instability?

If you observe a loss of compound concentration or a change in the appearance of your solution (e.g., color change, precipitation), we recommend the following initial steps:

  • Control Temperature: Perform experiments at the lowest practical temperature and store solutions appropriately (e.g., on ice during use, -20°C or -80°C for storage).[1]

  • Protect from Light: Use amber vials or wrap containers with aluminum foil to minimize light exposure.[1]

  • Evaluate pH: Measure the pH of your solution, as it is a critical factor in the stability of many compounds.[1][2]

  • Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity to prevent unwanted reactions.[1]

Q3: How does pH influence the stability of this compound?

The pH of a solution can significantly impact the stability of a compound by catalyzing hydrolytic degradation.[1] Both highly acidic and alkaline conditions can promote the breakdown of susceptible functional groups. It is crucial to determine the optimal pH range where the compound exhibits maximum stability. This is often achieved by conducting a pH stability profile.[1] The use of buffers to maintain a stable pH is highly recommended.[3]

Q4: What role do excipients play in stabilizing this compound?

Excipients are pharmacologically inactive substances that can be added to a formulation to enhance its stability.[3][4] They can serve various functions:

  • Buffers: Maintain a stable pH to prevent acid or base-catalyzed degradation.[3]

  • Antioxidants: Inhibit oxidative degradation. Common examples include ascorbic acid and butylated hydroxytoluene (BHT).

  • Chelating Agents: Bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) is a widely used example.[1][3]

  • Solubilizers: Improve the solubility of the compound, which can indirectly enhance stability by preventing precipitation.[3]

Q5: How should I select an appropriate solvent for this compound?

The choice of solvent is critical for compound stability.[5] Consider the following:

  • Polarity: The principle of "like dissolves like" is a good starting point for ensuring solubility.[5]

  • Purity: Use high-purity, anhydrous solvents whenever possible, especially if the compound is susceptible to hydrolysis.[1]

  • Inertness: The solvent should not react with your compound.

  • Toxicity: If the solution is for biological assays, ensure the solvent is non-toxic to the cells or model system at the working concentration.[5]

It may be necessary to evaluate the stability of this compound in a panel of different solvents to identify the most suitable one.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Concentration

Potential Causes and Solutions

Potential Cause Recommended Action
pH-Mediated Hydrolysis Conduct a pH stability study to identify the optimal pH range. Prepare solutions in a suitable buffer system (e.g., citrate, phosphate) to maintain the optimal pH.[1][3]
Oxidative Degradation Prepare solutions using de-gassed solvents. Handle and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant such as ascorbic acid or BHT.[1]
Photodegradation Protect the solution from light at all times by using amber vials or by covering the container with foil.[1]
Thermal Degradation Store stock and working solutions at appropriate cold temperatures (e.g., on ice during use, -20°C for short-term storage, -80°C for long-term storage).[1]
Metal Ion Catalysis If metal-catalyzed degradation is suspected, add a chelating agent like EDTA to the solution.[1]
Issue 2: Precipitation or Crystallization in Solution

Potential Causes and Solutions

Potential Cause Recommended Action
Poor Solubility Determine the solubility of the compound in your chosen solvent.[5] If solubility is low, consider using a co-solvent system or adding a solubilizing excipient (e.g., cyclodextrins, polysorbates).[3][6]
Change in Temperature Be aware that solubility can be temperature-dependent. If solutions are stored at low temperatures, ensure the compound remains in solution upon warming to ambient temperature before use.
pH Shift For ionizable compounds, a shift in pH can alter the charge state and lead to a decrease in solubility. Ensure the solution is adequately buffered.
Salt Formation/Polymorphism The formation of a less soluble salt or a different crystal polymorph can lead to precipitation.[7] Consider strategies like salt selection or the use of cocrystals to improve solubility.[8][9]

Experimental Protocols

Protocol for Determining pH-Dependent Stability
  • Prepare a series of buffers covering a pH range (e.g., pH 3 to 10).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Dilute the stock solution into each buffer to a final known concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubate the samples at a constant temperature (e.g., 40°C) for a defined period.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the concentration of remaining this compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol for Assessing Photostability
  • Prepare two sets of solutions of this compound in a transparent solvent system.

  • Wrap one set of samples completely in aluminum foil to serve as the dark control.

  • Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a specified light intensity).

  • Maintain both sets at the same constant temperature.

  • Analyze the concentration of this compound in both sets of samples at various time points.

  • Compare the degradation rates between the light-exposed and dark control samples to determine the extent of photodegradation.

Visual Guides

G cluster_0 Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., concentration loss, color change) check_conditions Review Handling & Storage: - Temperature - Light Exposure - Solvent Purity start->check_conditions ph_eval Evaluate pH of Solution check_conditions->ph_eval degradation_pathway Hypothesize Degradation Pathway ph_eval->degradation_pathway hydrolysis pH-Mediated Hydrolysis degradation_pathway->hydrolysis Is pH non-neutral? oxidation Oxidation degradation_pathway->oxidation Is solution exposed to air? photodegradation Photodegradation degradation_pathway->photodegradation Is solution exposed to light? optimize_ph Optimize & Buffer pH hydrolysis->optimize_ph add_antioxidant Use Inert Atmosphere Add Antioxidant/Chelator oxidation->add_antioxidant protect_light Use Amber Vials photodegradation->protect_light stability_confirmed Stability Improved optimize_ph->stability_confirmed add_antioxidant->stability_confirmed protect_light->stability_confirmed

Caption: A workflow for troubleshooting common instability issues in small molecule solutions.

G cluster_1 Experimental Workflow for Stability Testing prep_solution Prepare Stock Solution of this compound aliquot Aliquot into Test Conditions (e.g., different pH, light exposure, temp) prep_solution->aliquot incubate Incubate Under Controlled Conditions aliquot->incubate sample Sample at Time Points (T0, T1, T2...) incubate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze data Plot % Compound Remaining vs. Time analyze->data determine_rate Determine Degradation Rate & Optimal Conditions data->determine_rate

Caption: A general experimental workflow for assessing the stability of a compound.

G cluster_2 Hypothetical Signaling Pathway for this compound lab149202f This compound receptor Receptor X lab149202f->receptor binds & activates kinase_a Kinase A receptor->kinase_a phosphorylates kinase_b Kinase B kinase_a->kinase_b activates transcription_factor Transcription Factor Y kinase_b->transcription_factor phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression regulates

Caption: An example of a hypothetical signaling pathway that could be affected by this compound.

References

Technical Support Center: Preventing Off-Target Effects of LAB 149202F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help prevent and identify off-target effects of the hypothetical kinase inhibitor, LAB 149202F.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with the known function of the intended target.

It's possible that the observed cellular phenotype is a result of this compound interacting with unintended targets.[1]

Troubleshooting Steps:

  • Validate with a Structurally Distinct Inhibitor:

    • Protocol: Treat cells with a different inhibitor that targets the same primary protein but has a distinct chemical structure.

    • Expected Outcome: If the same phenotype is observed, it is more likely to be an on-target effect.[1]

  • Perform a Dose-Response Analysis:

    • Protocol: Test a broad range of concentrations for this compound.

    • Expected Outcome: A clear, dose-dependent effect that aligns with the half-maximal inhibitory concentration (IC50) for the primary target suggests on-target activity. A significant deviation may indicate off-target effects.[1]

  • Conduct a Rescue Experiment:

    • Protocol: If feasible, overexpress a version of the target protein that is resistant to this compound.

    • Expected Outcome: If the phenotype is not reversed, it strongly suggests the involvement of off-target effects.

Issue 2: Unexpected cellular toxicity is observed at effective concentrations.

Unforeseen toxicity can be a result of this compound interacting with critical off-target proteins.[1][2]

Troubleshooting Steps:

  • Conduct a Kinase Profile Screen:

    • Protocol: Screen this compound against a comprehensive panel of kinases.

    • Rationale: This will identify other kinases that this compound may be inhibiting, which could be responsible for the toxic effects.

  • Cell Viability Assay Across Multiple Cell Lines:

    • Protocol: Assess the toxicity of this compound in various cell lines.

    • Rationale: This helps determine if the toxicity is specific to a particular cell type or more widespread.[2]

  • Analyze Cellular Stress Pathways:

    • Protocol: Use techniques like Western blotting or proteomic analysis to see if known cell death or stress pathways are activated.

    • Rationale: This can provide clues about the mechanism of toxicity.[2]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors like this compound?

A1: Off-target effects happen when a small molecule inhibitor binds to and affects proteins other than its intended target.[1][2] These unintended interactions can lead to misleading experimental data, cellular toxicity, and adverse side effects in a clinical context.[1]

Q2: How can I proactively minimize off-target effects in my experiments?

A2: Several strategies can help minimize off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that still produces the desired on-target effect.[2]

  • Employ Structurally Different Inhibitors: Using multiple inhibitors with different chemical structures for the same target can help confirm that the observed effect is not due to a shared off-target.[2]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help verify that the observed phenotype is a direct result of modulating that specific target.[2][3]

Q3: How can I identify the specific off-targets of this compound?

A3: A combination of computational and experimental methods is recommended.

  • In silico Prediction: Computational tools can predict potential off-target interactions by screening the compound against large databases of protein structures.[2][4]

  • Kinase Profiling: This is a direct experimental method to test the activity of this compound against a large panel of purified kinases.

  • Chemical Proteomics: This approach can identify binding partners of this compound in an unbiased manner within a cellular lysate.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table provides an example of how to present quantitative data from a kinase profiling study to identify off-target interactions.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetNotes
Primary Target Kinase 10 1 On-Target
Off-Target Kinase A15015Moderate off-target activity
Off-Target Kinase B80080Weak off-target activity
Off-Target Kinase C>10,000>1,000No significant activity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol outlines a method to verify that this compound is binding to its intended target within cells.[1]

Methodology:

  • Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.

  • Analysis: In the samples treated with this compound, the target protein should be more stable at higher temperatures compared to the control, indicating that the inhibitor has bound to and stabilized it.[1]

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Experimental Result with this compound dose_response Perform Dose-Response Curve Analysis start->dose_response secondary_inhibitor Test with Structurally Distinct Inhibitor dose_response->secondary_inhibitor Potency aligns with IC50 off_target_screen Perform Off-Target Screening (Kinase Panel) dose_response->off_target_screen Potency differs significantly target_engagement Confirm Target Engagement (e.g., CETSA) secondary_inhibitor->target_engagement Phenotype replicated secondary_inhibitor->off_target_screen Phenotype not replicated rescue_experiment Conduct Rescue Experiment target_engagement->rescue_experiment Target engaged in cells target_engagement->off_target_screen Target not engaged on_target Likely On-Target Effect rescue_experiment->on_target Phenotype rescued off_target Likely Off-Target Effect rescue_experiment->off_target Phenotype not rescued off_target_screen->off_target

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase PrimaryTarget Primary Target (Inhibited by this compound) RTK->PrimaryTarget OffTarget Off-Target Kinase (Inhibited by this compound) RTK->OffTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Phenotype1 Cellular Phenotype 1 (On-Target) Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Cellular Phenotype 2 (Off-Target) Downstream2->Phenotype2 LAB149202F This compound LAB149202F->PrimaryTarget LAB149202F->OffTarget

Caption: On-target vs. potential off-target signaling pathways of this compound.

References

Adjusting LAB 149202F protocol for different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on adjusting the LAB 149202F protocol for use with different cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound with unknown potency in a specific cell line, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1][2] This wide range will help in identifying the concentrations at which this compound shows biological activity, cytotoxicity, or has no effect.

Q2: How do I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity can be evaluated using various cell viability assays. Commonly used methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.[1]

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1] It is essential to include both positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experiment for accurate interpretation.

Q3: My cells show signs of stress (e.g., morphological changes, detachment) even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to this observation:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to particular compounds.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically below 0.1%).[1]

  • Compound instability: this compound might be degrading into toxic byproducts in the culture medium.[1]

Q4: I am not observing any effect of this compound on my cell line, even at high concentrations. What should I do?

A4: A lack of response could be due to several reasons:

  • Poor solubility: The compound may not be fully soluble in the culture medium at the concentrations tested.[1]

  • Incorrect target: The cellular target of this compound may not be expressed in your chosen cell line.[1]

  • Insufficient incubation time: The biological effect might require a longer incubation period to become apparent.[1]

  • Cell line resistance: The cell line may possess intrinsic or acquired resistance mechanisms to this compound.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Symptoms: Large standard deviations between replicate wells, inconsistent dose-response curves.

  • Possible Causes & Solutions:

    • Pipetting errors: Use calibrated pipettes and ensure proper pipetting technique. Pre-wetting pipette tips can improve accuracy.

    • Uneven cell seeding: Ensure a homogenous single-cell suspension before and during plating. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can promote even cell distribution.[3]

    • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to altered cell growth. It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[3]

Issue 2: Inconsistent Results Between Experiments

  • Symptoms: Difficulty in reproducing results from previous experiments.

  • Possible Causes & Solutions:

    • Cell passage number: Cell lines can undergo genetic and phenotypic changes at high passage numbers. Use cells within a consistent and low passage number range for all experiments. It is good practice to establish a master and working cell bank.[3]

    • Reagent variability: Use the same batch of this compound, media, and other critical reagents for a set of related experiments. Qualify new batches of reagents before use.

    • Inconsistent incubation times: Standardize all incubation periods.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

  • Monitor cell growth daily using a microscope.

  • At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).

  • Plot cell number (or viability signal) against time for each seeding density.

  • The optimal seeding density is the one that allows for logarithmic growth throughout the intended duration of the drug treatment experiment.

Protocol 2: Generating a Dose-Response Curve for this compound

  • Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series covering a wide concentration range (e.g., 1 nM to 100 µM).[1]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT).[1]

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • From this curve, calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast5.2
A549Lung12.8
HCT116Colon2.5
U87 MGGlioblastoma25.1

Note: These are example values and the actual IC50 will need to be determined experimentally for each cell line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture determine_seeding Determine Optimal Seeding Density cell_culture->determine_seeding seed_plate Seed 96-well Plate determine_seeding->seed_plate treat_cells Treat Cells seed_plate->treat_cells prepare_drug Prepare this compound Serial Dilutions prepare_drug->treat_cells viability_assay Perform Viability Assay treat_cells->viability_assay data_analysis Analyze Data & Generate Dose-Response Curve viability_assay->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start High Variability in Replicates? check_pipetting Review Pipetting Technique & Calibrate Pipettes start->check_pipetting Yes check_seeding Optimize Cell Seeding Protocol check_pipetting->check_seeding edge_effect Mitigate Edge Effects check_seeding->edge_effect resolution Consistent Results edge_effect->resolution

Caption: Troubleshooting logic for high replicate variability.

References

Interpreting unexpected results with LAB 149202F.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using LAB 149202F in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Kinase X (KIX). KIX is a key component of the pro-survival "Pathfinder" signaling cascade, which is frequently hyperactivated in various cancer cell lines. By inhibiting KIX, this compound is expected to decrease the phosphorylation of its downstream effector, Substrate Y (SUBY), leading to the suppression of the transcription factor, Growth Factor Z (GFZ), and ultimately inducing apoptosis in cancer cells.

Q2: In which cell lines is this compound expected to be most effective?

This compound is predicted to have the highest efficacy in cell lines exhibiting overexpression or constitutive activation of Kinase X. Efficacy is generally lower in cell lines with wild-type KIX expression or in those that rely on parallel survival pathways.

Troubleshooting Guide

Issue 1: No significant decrease in cell viability observed after treatment with this compound.

  • Possible Cause 1: Sub-optimal concentration. The effective concentration of this compound can vary between cell lines.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. We recommend starting with a broad range (e.g., 1 nM to 100 µM).

  • Possible Cause 2: Insufficient incubation time. The effects of this compound on cell viability may not be apparent at early time points.

    • Troubleshooting Step: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.

  • Possible Cause 3: Cell line resistance. The cell line you are using may have intrinsic or acquired resistance to KIX inhibition.

    • Troubleshooting Step: Confirm the expression and activation status of Kinase X in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound.

  • Possible Cause 4: Reagent inactivity. Improper storage or handling may have compromised the activity of this compound.

    • Troubleshooting Step: Ensure the compound has been stored at the recommended temperature and protected from light. Use a fresh stock of the compound for your experiments.

Issue 2: Inconsistent or unexpected Western blot results for p-SUBY levels.

  • Possible Cause 1: Sub-optimal antibody concentration. The concentrations of primary or secondary antibodies may not be optimized.

    • Troubleshooting Step: Titrate your primary and secondary antibodies to determine the optimal dilutions for a clear signal with low background.

  • Possible Cause 2: Issues with protein extraction or quantification. Inaccurate protein quantification can lead to unequal loading of protein across lanes.

    • Troubleshooting Step: Use a reliable protein quantification assay (e.g., BCA assay) and ensure equal loading by checking the levels of a housekeeping protein (e.g., GAPDH, β-actin).

  • Possible Cause 3: Timing of pathway analysis. The phosphorylation status of SUBY may be transient.

    • Troubleshooting Step: Perform a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) after this compound treatment to capture the peak of dephosphorylation.

Data Presentation

Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKinase X (KIX) StatusIC50 (nM)
Cell Line ABreast CancerOverexpressed50
Cell Line BLung CancerConstitutively Active75
Cell Line CColon CancerWild-Type>10,000
Cell Line DPancreatic CancerOverexpressed120

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for the desired incubation period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for p-SUBY and Total SUBY

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SUBY and total SUBY overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-SUBY signal to the total SUBY signal.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KIX Kinase X (KIX) Receptor->KIX Activates SUBY Substrate Y (SUBY) KIX->SUBY Phosphorylates p_SUBY Phosphorylated SUBY (p-SUBY) SUBY->p_SUBY GFZ Growth Factor Z (GFZ) p_SUBY->GFZ Activates LAB_149202F This compound LAB_149202F->KIX Inhibits Gene_Expression Pro-survival Gene Expression GFZ->Gene_Expression Promotes

Caption: Proposed signaling pathway of Kinase X (KIX) and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_viability Cell Viability Troubleshooting cluster_western Western Blot Troubleshooting start Unexpected Result q1 No change in cell viability? start->q1 q2 Inconsistent Western blot? start->q2 a1 Optimize concentration (Dose-response) q1->a1 Yes b1 Titrate antibodies q2->b1 Yes a2 Optimize incubation time (Time-course) a1->a2 a3 Confirm KIX expression in cell line a2->a3 a4 Check reagent integrity a3->a4 end Problem Resolved a4->end b2 Verify protein quantification and loading b1->b2 b3 Perform time-course for p-SUBY analysis b2->b3 b3->end

Caption: A logical workflow for troubleshooting common unexpected results with this compound.

Minimizing variability in experiments using LAB 149202F.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LAB 149202F

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting this compound?

A: this compound is most soluble in 100% dimethyl sulfoxide (DMSO). For cellular experiments, it is crucial to create a concentrated stock solution (e.g., 10 mM in 100% DMSO) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.

Q2: What is the stability of this compound in solution?

A: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after the initial reconstitution. Working solutions diluted in aqueous media should be prepared fresh for each experiment and used within a few hours, as the stability of this compound in aqueous solutions at 37°C has not been fully characterized.

Q3: Can this compound be used in animal models?

A: While this compound has shown efficacy in in-vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Please consult the latest internal preclinical data before planning any animal experiments.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

You may observe significant differences in the calculated IC50 value for this compound from one experiment to the next. This can be caused by several factors related to cell health and assay conditions.

Troubleshooting Steps:

  • Standardize Cell Passage Number: Use cells within a consistent and narrow passage number range (e.g., passages 5-15) for all experiments. Older passages can exhibit altered signaling and drug sensitivity.

  • Monitor Cell Confluency: Seed cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment. Over-confluent or under-confluent cultures can respond differently to this compound.

  • Verify Reagent Consistency: Ensure that the lot number of fetal bovine serum (FBS) and other critical media components remains the same across experiments, as lot-to-lot variability in growth factors can alter cellular signaling pathways.

  • Control Incubation Times: Adhere strictly to the specified incubation times for cell seeding, drug treatment, and assay reagent addition.

Example Data: Effect of Cell Passage Number on this compound IC50

Cell Passage NumberIC50 (nM)Standard Deviation
552.3± 4.1
1055.1± 5.5
1568.7± 9.8
2095.4± 15.2
Issue 2: Inconsistent Results in Kinase Activity Assays

When testing this compound in a cell-free kinase assay, you might encounter variability in the percentage of inhibition or Z'-factor values.

Troubleshooting Steps:

  • Check Reagent Preparation: Prepare fresh ATP and substrate solutions for each assay run. ATP can hydrolyze over time, and substrates may degrade, leading to inconsistent enzyme kinetics.

  • Ensure Proper Mixing: After adding this compound or other reagents, ensure thorough but gentle mixing of the assay plate to avoid concentration gradients.

  • Calibrate Instruments: Regularly calibrate all pipettes and automated liquid handlers to ensure accurate and precise volume dispensing.

  • Monitor Environmental Conditions: Maintain a stable temperature and humidity in the laboratory, as fluctuations can affect enzyme activity and reagent stability.

Experimental Protocols & Workflows

Protocol: Cell Viability Assay (MTT)

This protocol outlines the steps for determining the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).

  • Cell Seeding:

    • Harvest and count MCF-7 cells that are in the logarithmic growth phase.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from your 10 mM DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay A Harvest and Count Cells B Seed 5,000 cells/well in 96-well plate A->B C Incubate 24h (37°C, 5% CO2) B->C D Prepare Serial Dilution of this compound E Treat cells with compound D->E F Incubate 72h (37°C, 5% CO2) E->F G Add MTT Reagent H Incubate 4h G->H I Add Solubilization Buffer H->I J Read Absorbance at 570 nm I->J

Experimental workflow for a typical cell viability assay.

Signaling Pathways & Logical Relationships

Hypothetical Signaling Pathway for this compound

This compound is hypothesized to be an inhibitor of the tyrosine kinase "Kinase-X," which is a key component of the "Growth Factor Signaling Pathway." Inhibition of Kinase-X by this compound is expected to block downstream signaling, leading to a reduction in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation LAB149202F This compound LAB149202F->KinaseX

Hypothesized signaling pathway inhibited by this compound.
Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide to troubleshooting high variability in experimental results.

G Start High Variability Observed CheckCells Review Cell Culture Practices Start->CheckCells Passage Is Passage Number Consistent? CheckCells->Passage Confluency Is Seeding Density Consistent? Passage->Confluency Yes FixCells Standardize Cell Handling Protocol Passage->FixCells No Confluency->FixCells No CheckReagents Review Reagent Preparation Confluency->CheckReagents Yes Stock Are Stock Solutions Properly Stored? CheckReagents->Stock Working Are Working Solutions Made Fresh? Stock->Working Yes FixReagents Implement Strict Reagent Prep SOP Stock->FixReagents No Working->FixReagents No CheckAssay Review Assay Procedure Working->CheckAssay Yes Timing Are Incubation Times Exact? CheckAssay->Timing Pipetting Are Pipettes Calibrated? Timing->Pipetting Yes FixAssay Refine and Document Assay Protocol Timing->FixAssay No Pipetting->FixAssay No

A decision tree for troubleshooting experimental variability.

Technical Support Center: Overcoming Resistance to LAB 149202F in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel Kinase X inhibitor, LAB 149202F, during long-term experimental studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, ATP-competitive inhibitor of Kinase X, a key signaling protein implicated in the proliferation and survival of certain cancer cell types. By binding to the ATP-binding pocket of Kinase X, this compound blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?

Acquired resistance to targeted therapies is a significant challenge in cancer treatment.[1][2][3] Common mechanisms can be broadly categorized as:[4]

  • On-target alterations: These include secondary mutations in the Kinase X gene that prevent this compound from binding effectively. Gene amplification of Kinase X can also lead to resistance by increasing the amount of the target protein.[5]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of Kinase X.[4][5] This often involves the upregulation of other receptor tyrosine kinases (RTKs) or mutations in downstream signaling molecules like RAS or PIK3CA.[2][3][6]

  • Drug efflux and metabolism: Increased expression of drug efflux pumps, such as MDR1 (P-glycoprotein), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant and migratory phenotype.[2]

Q3: How can I determine if my cell line has developed resistance to this compound?

The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound.[7] This can be quantified by performing a cell viability assay (e.g., MTT, CellTiter-Glo) on the parental (sensitive) and the suspected resistant cell lines. A resistant phenotype is generally confirmed if there is a 3- to 5-fold or greater increase in the IC50 value.[7]

Section 2: Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: My cell line is showing a gradual decrease in sensitivity to this compound over several passages.

  • Possible Cause: You may be inadvertently selecting for a resistant subpopulation of cells.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 of your current cell line and compare it to the original parental cell line.

    • Isolate Clones: If resistance is confirmed, you can perform single-cell cloning to isolate and characterize individual resistant clones.

    • Investigate Mechanism: Once you have a confirmed resistant cell line, you can investigate the underlying mechanism of resistance (see Issue 3).

Issue 2: I am unable to generate a this compound-resistant cell line.

  • Possible Cause 1: Inappropriate Drug Concentration. The initial concentration of this compound may be too high, causing widespread cell death, or too low, providing insufficient selective pressure.[8]

    • Solution: Determine the IC50 of this compound for your parental cell line.[8] Begin the resistance induction protocol with a concentration at or slightly below the IC50.[8]

  • Possible Cause 2: Ineffective Dose Escalation. Increasing the drug concentration too quickly may not allow cells enough time to adapt.[8]

    • Solution: Employ a gradual dose-escalation strategy.[8] After an initial selection period, increase the concentration of this compound by 1.5- to 2-fold and wait for the cells to recover and resume a normal growth rate before the next increase.[7][8]

  • Possible Cause 3: Drug Instability. this compound may degrade in the cell culture medium over time.

    • Solution: Prepare fresh drug-containing media for each feeding. It is recommended to change the media every 2-3 days.

Issue 3: The mechanism of resistance in my this compound-resistant cell line is unknown.

  • Troubleshooting Workflow: A systematic approach is necessary to elucidate the resistance mechanism. The following workflow can be adapted to your specific experimental setup.

G cluster_start Start cluster_characterization Molecular Characterization cluster_findings Potential Findings cluster_validation Functional Validation cluster_outcome Outcome Start Resistant Cell Line (vs. Parental) Genomic Genomic Analysis (Sequencing of Kinase X) Start->Genomic Multi-omics Analysis Transcriptomic Transcriptomic Analysis (RNA-seq) Start->Transcriptomic Multi-omics Analysis Proteomic Proteomic Analysis (Western Blot, Mass Spec) Start->Proteomic Multi-omics Analysis Mutation Kinase X Gatekeeper Mutation (e.g., T790M-like) Genomic->Mutation Amplification Kinase X Amplification Genomic->Amplification Transcriptomic->Amplification Bypass Upregulation of Bypass Pathway (e.g., MET, EGFR) Transcriptomic->Bypass Downstream Activation of Downstream Effectors (e.g., KRAS, PIK3CA mutation) Transcriptomic->Downstream Proteomic->Bypass Validate_OnTarget Introduce Mutation in Parental Cells Mutation->Validate_OnTarget Validate_Bypass Inhibit Bypass Pathway (Combination Therapy) Bypass->Validate_Bypass Downstream->Validate_Bypass Outcome Resistance Mechanism Identified Validate_OnTarget->Outcome Validate_Bypass->Outcome

Caption: Workflow for Investigating Resistance Mechanisms.

Section 3: Data Presentation

The following table presents hypothetical IC50 values for parental and this compound-resistant cancer cell lines, illustrating the concept of acquired resistance.

Cell LineDescriptionThis compound IC50 (nM)Resistance Index (RI)
HCC-827Parental, this compound-sensitive15-
HCC-827-LRThis compound-Resistant28519
NCI-H1975Parental, this compound-sensitive25-
NCI-H1975-LRThis compound-Resistant45018

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Section 4: Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the continuous exposure method to generate drug-resistant cell lines.[9]

  • Determine IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.

  • Monitor and Maintain: Replace the medium with fresh drug-containing medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat: Continue this process of gradual dose escalation. The entire process can take several months.

  • Cryopreservation: It is crucial to cryopreserve cells at each successful concentration increase.

  • Confirmation of Resistance: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and calculating the Resistance Index (RI).[7]

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the Kinase X signaling pathway.

  • Cell Lysis: Treat both parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Kinase X, ERK, AKT).

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Section 5: Visualizing Resistance Mechanisms

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway of Kinase X and potential resistance mechanisms.

G cluster_upstream Upstream Activation cluster_target Target and Drug Action cluster_downstream Downstream Signaling cluster_resistance GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) GF->RTK KinaseX Kinase X RTK->KinaseX PI3K_path PI3K/AKT Pathway RTK->PI3K_path Bypass MAPK_path MAPK/ERK Pathway KinaseX->MAPK_path KinaseX->PI3K_path LAB149202F This compound LAB149202F->KinaseX Inhibition Proliferation Cell Proliferation & Survival MAPK_path->Proliferation PI3K_path->Proliferation Resistance_Mutation Kinase X Mutation Resistance_Mutation->KinaseX Resistance_Bypass Bypass Track Activation Resistance_Bypass->RTK

Caption: Kinase X Signaling and Resistance Pathways.

References

Best practices for storing and handling LAB 149202F.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling the potent and selective kinase inhibitor, LAB 149202F.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound? A1: this compound is sensitive to light and moisture. It should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage (up to one week), it can be kept at 4°C.

  • Q2: How should I prepare a stock solution of this compound? A2: We recommend preparing a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. To ensure complete dissolution, vortex the solution gently and briefly sonicate if necessary. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Q3: Is this compound stable in aqueous solutions? A3: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

  • Q4: What personal protective equipment (PPE) should be used when handling this compound? A4: Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound.[1] Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form or preparing stock solutions.[1][2]

Experimental Use

  • Q5: What is the typical working concentration for this compound in cell-based assays? A5: The optimal working concentration will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your system. A starting range of 0.1 nM to 10 µM is a reasonable starting point for many cell lines.

  • Q6: Can this compound be used in animal studies? A6: Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended vehicles and administration routes.

Troubleshooting Guides

Low or No Inhibitory Activity

Potential Cause Troubleshooting Steps
Degraded Compound Ensure the compound has been stored correctly at -20°C and protected from light. Prepare a fresh stock solution from a new vial.
Incorrect Concentration Verify the calculations for your stock solution and dilutions. Use calibrated pipettes for accurate measurements.
Inappropriate Assay Conditions Optimize the assay buffer pH and temperature, as enzyme activity can be sensitive to these parameters.
High Enzyme Concentration Using too much enzyme may require a higher concentration of the inhibitor to see an effect. Try reducing the enzyme concentration in your assay.
Substrate Competition If the inhibitor is competitive with the substrate, high substrate concentrations may overcome the inhibitory effect.[3] Determine the mechanism of inhibition to optimize substrate concentration.

Inconsistent Results

Potential Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.
Precipitation of Compound This compound has limited aqueous solubility. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to prevent precipitation. Visually inspect for any precipitate in your assay wells.
Assay Variability Ensure thorough mixing of reagents and consistent incubation times. Use a positive control inhibitor to validate the assay performance.
Cell Line Health Ensure cells are healthy and in the logarithmic growth phase for cell-based assays.

Experimental Protocols

Protocol 1: Determination of IC50 Value in a Kinase Activity Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

Materials:

  • This compound

  • Purified target kinase

  • Kinase substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white, flat-bottom plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Prepare a serial dilution of this compound: From a 10 mM stock in DMSO, prepare a 10-point serial dilution series in assay buffer. The final concentrations should range from 1 µM to 0.05 nM. Also, prepare a vehicle control (DMSO only).

  • Prepare the kinase reaction mix: In the assay buffer, prepare a solution containing the target kinase and its substrate at their optimal concentrations.

  • Set up the assay plate:

    • Add 5 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add 10 µL of the kinase reaction mix to each well.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction: Add 10 µL of ATP solution to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Detect kinase activity: Stop the reaction and detect the remaining ATP using a suitable kinase detection reagent according to the manufacturer's instructions.

  • Measure luminescence: Read the luminescence on a plate reader.

  • Data analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway Modulated by this compound

This compound is a potent inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Growth Factor Signaling Pathway" that promotes cell proliferation.

GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Adaptor Adaptor Protein GFR->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates KX Kinase X (KX) RAF->KX ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes LAB149202F This compound LAB149202F->KX Inhibits KX->MEK Alternative Activation

Caption: Hypothetical Growth Factor Signaling Pathway inhibited by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from initial in vitro testing to in vivo studies.

start Start in_vitro In Vitro Kinase Assay (IC50 Determination) start->in_vitro cell_based Cell-Based Assay (Proliferation Assay) in_vitro->cell_based western_blot Western Blot (Target Engagement) cell_based->western_blot in_vivo In Vivo (Xenograft Model) western_blot->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Evaluation pk_pd->efficacy end End efficacy->end

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to P2X3 Receptor Antagonists: Gefapixant vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gefapixant (formerly MK-7264, AF-219), a first-in-class P2X3 receptor antagonist, with other potential P2X3 antagonists, exemplified here as "LAB 149202F". Due to the absence of publicly available data for this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive comparative analysis. The data presented for Gefapixant is based on published literature, while the data for this compound is hypothetical and for illustrative purposes.

Mechanism of Action and Signaling Pathway

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, including vagal afferent C-fibers that innervate the airways.[1] In conditions such as chronic cough, cellular stress or injury can lead to the release of adenosine triphosphate (ATP). The binding of ATP to P2X3 receptors on these sensory neurons triggers cation influx, leading to membrane depolarization and the initiation of an action potential. This signal is transmitted to the brainstem, culminating in the cough reflex.

P2X3 receptor antagonists, such as Gefapixant, act by blocking the binding of ATP to these receptors, thereby inhibiting the activation of the sensory nerve fibers and reducing the urge to cough.[1] Gefapixant is a selective and reversible allosteric antagonist of human P2X3 and P2X2/3 receptors.[2][3]

Below is a diagram illustrating the P2X3 receptor signaling pathway and the mechanism of action of P2X3 antagonists.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Opens Antagonist Gefapixant / this compound Antagonist->P2X3_Receptor Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential Cough_Reflex Cough Reflex Action_Potential->Cough_Reflex Initiates

P2X3 receptor signaling pathway and antagonist action.

Comparative Efficacy and Selectivity

The following table summarizes the in vitro potency and selectivity of Gefapixant against human P2X3 and P2X2/3 receptors. A similar profile would be necessary for the evaluation of this compound.

ParameterGefapixantThis compound
hP2X3 IC₅₀ (nM) ~30 - 153[4][5]Data not available
hP2X2/3 IC₅₀ (nM) ~100 - 250[4][5]Data not available
Selectivity (P2X2/3 vs P2X3) ~3-8 foldData not available

Pharmacokinetic Profile

A comparative summary of the pharmacokinetic properties of Gefapixant and the hypothetical this compound is presented below. These parameters are crucial for determining the dosing regimen and potential for drug-drug interactions.

ParameterGefapixantThis compound
Time to Peak Plasma Concentration (Tₘₐₓ) 1-4 hours[1]Data not available
Terminal Half-life (t₁/₂) 6-10 hours[1]Data not available
Apparent Clearance (CL/F) 10.8 L/h[1]Data not available
Volume of Distribution (Vd/F) 133.8 L[1]Data not available
Primary Route of Elimination Renal excretion (primarily as unchanged drug)[1][6]Data not available
Metabolism Minimal[1][6]Data not available

Preclinical and Clinical Efficacy

Gefapixant has demonstrated efficacy in reducing cough frequency in clinical trials for refractory or unexplained chronic cough.[7][8] Preclinical studies in animal models of cough and pain have also supported its therapeutic potential.[2][3]

Study TypeGefapixantThis compound
Preclinical Model (e.g., Citric Acid-Induced Cough in Guinea Pigs) Dose-dependent reduction in cough frequency[2][3]Data not available
Phase II/III Clinical Trials (Chronic Cough) Significant reduction in 24-hour cough frequency compared to placebo.[7][8][9] The most common adverse event reported was taste-related (dysgeusia).[10][11]Data not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of P2X3 antagonists.

In Vitro Potency and Selectivity Assays

1. Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing P2X3 or P2X2/3 receptors following stimulation with ATP.

Calcium_Flux_Workflow Cell_Culture 1. Culture cells expressing hP2X3 or hP2X2/3 receptors Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate cells with varying concentrations of the antagonist (Gefapixant or this compound) Dye_Loading->Compound_Incubation ATP_Stimulation 4. Stimulate cells with ATP to activate P2X3 receptors Compound_Incubation->ATP_Stimulation Fluorescence_Measurement 5. Measure the change in fluorescence intensity using a plate reader ATP_Stimulation->Fluorescence_Measurement Data_Analysis 6. Calculate IC₅₀ values to determine compound potency Fluorescence_Measurement->Data_Analysis

Workflow for a calcium flux assay.

2. Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is used to directly measure the ion channel currents in response to ATP and the inhibitory effects of the antagonist.

Patch_Clamp_Workflow Cell_Preparation 1. Prepare cells expressing hP2X3 or hP2X2/3 receptors for recording Pipette_Seal 2. Form a high-resistance seal between a glass micropipette and the cell membrane Cell_Preparation->Pipette_Seal Whole_Cell_Configuration 3. Establish whole-cell configuration to access the intracellular space Pipette_Seal->Whole_Cell_Configuration Voltage_Clamp 4. Clamp the membrane potential at a holding voltage Whole_Cell_Configuration->Voltage_Clamp Drug_Application 5. Apply ATP to elicit an inward current, followed by co-application of the antagonist (Gefapixant or this compound) Voltage_Clamp->Drug_Application Current_Recording 6. Record the inhibition of the ATP-evoked current Drug_Application->Current_Recording Dose_Response_Analysis 7. Construct dose-response curves to determine IC₅₀ Current_Recording->Dose_Response_Analysis

Workflow for a whole-cell patch-clamp experiment.
In Vivo Efficacy Model

Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to evaluate the antitussive effects of novel compounds.

Cough_Model_Workflow Animal_Acclimatization 1. Acclimatize guinea pigs to the whole-body plethysmography chamber Compound_Administration 2. Administer the test compound (Gefapixant, this compound, or vehicle) via the intended clinical route (e.g., oral) Animal_Acclimatization->Compound_Administration Cough_Induction 3. Expose the animals to an aerosolized solution of citric acid to induce coughing Compound_Administration->Cough_Induction Cough_Recording 4. Record the number of coughs over a specified time period using a Buxco system Cough_Induction->Cough_Recording Data_Comparison 5. Compare the cough counts between the treatment and vehicle groups Cough_Recording->Data_Comparison

Workflow for a citric acid-induced cough model.

Conclusion

This guide outlines the essential parameters and experimental methodologies for a comprehensive comparison of P2X3 receptor antagonists, using Gefapixant as a benchmark. A thorough evaluation of a novel compound like this compound would require the generation of robust data across in vitro, in vivo, and pharmacokinetic studies. The direct comparison of such data will be critical in determining the relative therapeutic potential and differentiation of new chemical entities in the field of P2X3 receptor modulation.

References

Comparative Analysis of P2X3 Receptor Antagonists: A Focus on Selectivity and In Vitro Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of several prominent P2X3 receptor antagonists, with a focus on experimental data and methodologies. As information on "LAB 149202F" is not publicly available, this document will use Camlipixant as a primary example of a highly selective P2X3 antagonist and compare its performance with other key antagonists: Gefapixant, Sivopixant, and Eliapixant. The data presented is crucial for researchers engaged in the development of therapeutics targeting the P2X3 receptor for conditions such as chronic cough and neuropathic pain.

Introduction to P2X3 Receptor Antagonism

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key player in the transmission of pain and cough signals.[1][2] Antagonizing this receptor is a promising therapeutic strategy. A critical challenge in the development of P2X3 antagonists is achieving high selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor.[3][4][5] Blockade of the P2X2/3 receptor has been associated with taste disturbances, a common adverse event in clinical trials of less selective antagonists.[6][7] Therefore, a thorough understanding of the selectivity profile of these compounds is paramount.

Comparative Selectivity of P2X3 Receptor Antagonists

The following table summarizes the in vitro potency of Camlipixant, Gefapixant, Sivopixant, and Eliapixant against human P2X3 and P2X2/3 receptors. The selectivity ratio is calculated as the IC50 for P2X2/3 divided by the IC50 for P2X3, with a higher ratio indicating greater selectivity for the P2X3 receptor.

CompoundP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity Ratio (P2X2/3 / P2X3)Reference
Camlipixant ~20-2524,000>1500x[8][9][10]
Gefapixant ~30-153~100-250~1.5x - 8x[3][4][11][12][13][14]
Sivopixant 4.21100~262x[3][5][15]
Eliapixant 8-10129-163~13x - 20x[11][12][16][17]

Key Observations:

  • Camlipixant demonstrates the highest selectivity for the P2X3 receptor, with a selectivity ratio exceeding 1500-fold.[8][10] This high selectivity is predicted to lead to a lower incidence of taste-related side effects.[8]

  • Gefapixant exhibits the lowest selectivity among the compared antagonists, with only a modest preference for P2X3 over P2X2/3.[3][4][12][13][14] This is consistent with the higher rates of taste disturbance observed in clinical trials.[6][18]

  • Sivopixant and Eliapixant show intermediate selectivity profiles, with Sivopixant being notably more selective than Eliapixant.[3][5][12][15]

Experimental Protocols for Determining Antagonist Selectivity

The following are generalized methodologies for key in vitro assays used to characterize the selectivity of P2X3 receptor antagonists.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel activity of P2X receptors in response to an agonist and the inhibitory effect of an antagonist.

Objective: To determine the concentration-dependent inhibition (IC50) of an antagonist on ATP-activated currents in cells expressing P2X3 or P2X2/3 receptors.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express human P2X3 or P2X2/3 receptors.

  • Cell Preparation: Cells are plated onto glass coverslips for recording.

  • Whole-Cell Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

  • Agonist Application: A solution containing a specific concentration of an agonist, typically α,β-methylene ATP (α,β-meATP), is applied to the cell to elicit a maximal or sub-maximal current.

  • Antagonist Application: The antagonist is pre-applied at varying concentrations before co-application with the agonist.

  • Data Acquisition: The resulting ion currents are recorded and measured.

  • Data Analysis: The percentage of inhibition of the agonist-induced current is plotted against the antagonist concentration to determine the IC50 value.[12][14]

Calcium Flux Assay

This high-throughput screening method measures the influx of calcium ions into the cell upon P2X receptor activation.

Objective: To determine the IC50 of an antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.

General Protocol:

  • Cell Culture: Cells stably expressing the target P2X receptor are seeded into a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[19]

  • Compound Addition: The antagonist is added to the wells at various concentrations and incubated.

  • Agonist Stimulation: An agonist (e.g., ATP or α,β-meATP) is added to stimulate the P2X receptors.

  • Signal Detection: A plate reader measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium flux is used to calculate the IC50 value.[9][20]

Radioligand Binding Assay

This assay measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the P2X receptor.

Objective: To determine the binding affinity (Ki) of an antagonist for the P2X3 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the P2X3 receptor.

  • Assay Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled P2X3 receptor ligand (e.g., [3H]α,β-meATP) and varying concentrations of the unlabeled antagonist.[21][22]

  • Separation of Bound and Free Ligand: The mixture is filtered through a membrane that traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 and subsequently the Ki value of the antagonist can be calculated.[23][24]

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to Cations Na+, Ca2+ P2X3->Cations Channel Opening Depolarization Membrane Depolarization Cations->Depolarization Influx leads to AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Pain/Cough Sensation) AP->Signal

Caption: P2X3 receptor activation by ATP leads to cation influx and neuronal depolarization.

Experimental Workflow for P2X3 Antagonist Selectivity Screening

Antagonist_Selectivity_Workflow cluster_setup Assay Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start: Candidate Antagonist cells_p2x3 Cells expressing hP2X3 start->cells_p2x3 cells_p2x23 Cells expressing hP2X2/3 start->cells_p2x23 assay_p2x3 Perform Assay (e.g., Calcium Flux) cells_p2x3->assay_p2x3 assay_p2x23 Perform Assay (e.g., Calcium Flux) cells_p2x23->assay_p2x23 ic50_p2x3 Calculate IC50 for P2X3 assay_p2x3->ic50_p2x3 ic50_p2x23 Calculate IC50 for P2X2/3 assay_p2x23->ic50_p2x23 selectivity Determine Selectivity Ratio ic50_p2x3->selectivity ic50_p2x23->selectivity

Caption: Workflow for determining the selectivity of a P2X3 receptor antagonist.

References

Comparative Analysis of P2X Receptor Antagonists: A Selectivity and Potency Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of selected P2X receptor antagonists. Due to the absence of publicly available data for LAB 149202F, this document serves as a template, populated with data from well-characterized antagonists to illustrate the format and content of a comprehensive comparison. The methodologies and visualizations provided can be adapted for the analysis of novel compounds like this compound as data becomes available.

P2X receptors are ATP-gated ion channels involved in a variety of physiological processes, including neurotransmission, inflammation, and pain.[1] The development of subtype-selective antagonists is a key objective for therapeutic targeting of these receptors.[2]

Cross-Reactivity and Potency of P2X Antagonists

The following table summarizes the inhibitory potency (IC50/pIC50) of several known P2X receptor antagonists across different P2X subtypes. This data is essential for assessing the selectivity of a given compound.

Compound NameP2X1P2X2P2X3P2X2/3P2X4P2X7Reference Compound(s)
NF449 Highly Potent (Sub-nM)Low AffinityLow AffinityLow AffinityLow AffinityLow AffinitySelective P2X1 Antagonist[3]
Eliapixant (BAY 1817080) Low AffinityLow Affinity8 nM>10 µMLow AffinityLow AffinitySelective P2X3 Antagonist[4]
A-740003 Low AffinityLow AffinityLow AffinityLow AffinityLow Affinity18 nM (rat), 40 nM (human)Selective P2X7 Antagonist[5][6]
PPADS ~1 µM~2.6 µM~1.5 µMActiveLow Affinity>10 µMNon-selective P2X Antagonist[1][7]
Suramin Micromolar rangeMicromolar rangeMicromolar rangeMicromolar rangeMicromolar range>10 µMNon-selective P2 Antagonist[7][8]

Note: IC50 values can vary based on experimental conditions (e.g., species, agonist concentration). This table presents representative values for comparative purposes.

Experimental Protocols

The determination of antagonist potency and selectivity relies on robust in vitro assays. The two primary methods are electrophysiological recordings and calcium imaging.

Electrophysiological Assays

Electrophysiology directly measures the ion channel function of P2X receptors.

1. Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This technique is suitable for studying cloned P2X receptors expressed in a simple, well-controlled system.

  • Oocyte Preparation: Stage V-VI oocytes are harvested and defolliculated.

  • Receptor Expression: Oocytes are injected with cRNA encoding the desired human or rodent P2X receptor subtype and incubated for 2-5 days to allow for receptor expression on the oocyte membrane.[9]

  • Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard buffer solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording, filled with 3 M KCl.[9]

    • The membrane potential is clamped at a holding potential, typically -60 mV.[9]

    • The P2X receptor agonist (e.g., ATP or α,β-meATP) is applied at a concentration that elicits a submaximal response (e.g., EC50-EC80) to establish a baseline current.

    • To determine inhibitory activity, oocytes are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a set period before co-application with the agonist.

    • The peak inward current is measured in the presence of the antagonist and compared to the control response to calculate the percentage of inhibition and subsequently the IC50 value.

2. Whole-Cell Patch Clamp on Mammalian Cells

This method allows for the study of P2X receptors in a more native cellular environment, using either cell lines stably expressing a specific P2X subtype or primary cells.

  • Cell Culture: Mammalian cells (e.g., HEK293 or 1321N1) are transfected to express the P2X receptor subtype of interest.[9]

  • Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.

    • A glass micropipette with a resistance of 3-5 MΩ, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane.[9]

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped (e.g., at -60 mV).

    • The agonist is applied to activate the P2X receptors, and the resulting current is recorded.

    • The antagonist is perfused at various concentrations prior to and during agonist application to measure the inhibitory effect and determine the IC50.[9]

Calcium Imaging Assays

P2X receptors are permeable to Ca2+, allowing for the use of fluorescent calcium indicators to measure receptor activation indirectly.[10]

  • Cell Preparation: Cells expressing the target P2X receptor are seeded in a multi-well plate (e.g., 96-well) and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The baseline fluorescence is measured using a plate reader or fluorescence microscope.

    • Cells are pre-incubated with different concentrations of the antagonist.

    • The agonist is added to stimulate the P2X receptors, causing an influx of Ca2+ and an increase in fluorescence.

    • The change in fluorescence intensity is recorded over time.

    • The antagonist's effect is quantified by comparing the fluorescence signal in treated wells to control wells, allowing for the calculation of an IC50 value.[11]

Visualizations

P2X Receptor Signaling Pathway

The activation of P2X receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This depolarization and increase in intracellular calcium trigger various downstream cellular responses.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor Channel ATP->P2X_Receptor Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->P2X_Receptor Binds & Inhibits Cations Na+, Ca2+ Influx K+ Efflux P2X_Receptor->Cations Opens Depolarization Membrane Depolarization Cations->Depolarization Ca_Signal Increased [Ca2+]i Cations->Ca_Signal Response Downstream Cellular Responses Depolarization->Response Ca_Signal->Response

Caption: Simplified P2X receptor signaling pathway.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow for assessing the cross-reactivity of a novel compound involves screening against a panel of P2X receptor subtypes.

Cross_Reactivity_Workflow start Start: Novel Compound (this compound) primary_screen Primary Screen: Target P2X Subtype Assay start->primary_screen is_active Active? primary_screen->is_active secondary_screen Secondary Screen: Panel of P2X Subtypes (P2X1-7) is_active->secondary_screen Yes stop End: Inactive or Non-selective is_active->stop No data_analysis Data Analysis: Calculate IC50 for each subtype secondary_screen->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile selectivity_profile->stop Non-selective

Caption: Workflow for determining P2X receptor cross-reactivity.

Logical Comparison of Antagonist Selectivity

This diagram illustrates the classification of P2X antagonists based on their selectivity profiles.

Antagonist_Comparison cluster_selective Subtype-Selective cluster_nonselective Non-Selective P2X_Antagonists P2X Receptor Antagonists P2X1_sel P2X1 Selective (e.g., NF449) P2X_Antagonists->P2X1_sel P2X3_sel P2X3 Selective (e.g., Eliapixant) P2X_Antagonists->P2X3_sel P2X7_sel P2X7 Selective (e.g., A-740003) P2X_Antagonists->P2X7_sel Non_sel Broad Spectrum (e.g., PPADS, Suramin) P2X_Antagonists->Non_sel

Caption: Classification of P2X antagonists by selectivity.

References

A Comparative Analysis of P2X3 Receptor Antagonists in Preclinical Pain Models: AF-353 Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the P2X3 receptor antagonist LAB 149202F against AF-353 in preclinical pain models cannot be provided at this time, as public domain scientific literature and databases contain no discernible information on a compound designated "this compound." This designation may refer to an internal, unpublished compound. This guide will therefore focus on a detailed comparison of the well-characterized P2X3/P2X2/3 receptor antagonist AF-353 with other notable P2X3 antagonists that have been evaluated in similar pain models.

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, has emerged as a key target for the development of novel analgesics.[1][2][3][4] Antagonism of P2X3 and its heteromeric counterpart, P2X2/3, offers a promising mechanism for mitigating pain signaling in various pathological conditions, including inflammatory, neuropathic, and visceral pain.[1][3][5] This guide provides a comparative overview of the preclinical efficacy of AF-353, a potent and selective P2X3/P2X2/3 antagonist, alongside other key P2X3 modulators.

Mechanism of Action: Targeting the ATP-P2X3 Signaling Pathway

Extracellular adenosine triphosphate (ATP), released from cells upon injury or stress, acts as a crucial signaling molecule in pain pathways by activating P2X3 receptors on primary afferent neurons.[1][2][3] This activation leads to cation influx, depolarization, and the initiation of a pain signal that is transmitted to the central nervous system. P2X3 antagonists block this interaction, thereby inhibiting the downstream signaling cascade responsible for pain perception.[1][2]

cluster_0 Cellular Environment cluster_1 Nociceptive Neuron Tissue Injury/Inflammation Tissue Injury/Inflammation ATP Release ATP Release Tissue Injury/Inflammation->ATP Release causes ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor binds to Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) P2X3 Receptor->Cation Influx (Na+, Ca2+) opens Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization leads to Action Potential Action Potential Depolarization->Action Potential generates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates AF-353 / P2X3 Antagonists AF-353 / P2X3 Antagonists AF-353 / P2X3 Antagonists->P2X3 Receptor blocks

Figure 1: P2X3 Receptor Signaling Pathway in Nociception.

Comparative Efficacy of AF-353 and Other P2X3 Antagonists in Preclinical Pain Models

AF-353 has demonstrated robust efficacy in a variety of rodent models of pain. Its performance, along with that of other notable P2X3 antagonists, is summarized below.

Inflammatory Pain Models

Inflammatory pain is often modeled using intraplantar injections of agents like Complete Freund's Adjuvant (CFA) or formalin.

CompoundPain ModelSpeciesKey Findings
AF-353 CFA-induced mechanical hyperalgesiaRatDose-dependently reversed mechanical hyperalgesia, with efficacy comparable to naproxen.[1]
A-317491 CFA-induced thermal and mechanical hyperalgesiaRatAcutely reversed thermal and mechanical hyperalgesia following intraplantar administration.
Gefapixant (AF-219) CFA-induced inflammatory painRatAttenuated inflammatory pain behaviors.
Neuropathic Pain Models

Neuropathic pain models, such as spinal nerve ligation (SNL), mimic chronic pain states resulting from nerve injury.

CompoundPain ModelSpeciesKey Findings
AF-353 Spinal Nerve Ligation (SNL)RatIntrathecal administration produced antiallodynic effects.[6]
A-317491 Chronic Constriction Injury (CCI)RatReversed mechanical allodynia.
Bone Cancer Pain Models

The intra-tibial injection of tumor cells is used to model the persistent pain associated with bone cancer.

CompoundPain ModelSpeciesKey Findings
AF-353 MRMT-1 carcinoma cell-induced bone cancer painRatOral administration significantly attenuated mechanical allodynia and weight-bearing deficits, both prophylactically and as a reversal treatment.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

CFA-Induced Inflammatory Pain Model

cluster_0 Experimental Workflow A Acclimatization of Rats B Baseline Paw Withdrawal Threshold Measurement (von Frey filaments) A->B C Intraplantar Injection of Complete Freund's Adjuvant (CFA) into one hind paw B->C D Induction of Inflammation and Hyperalgesia (24-72 hours) C->D E Administration of Vehicle, AF-353, or Comparator Drug (e.g., Naproxen) D->E F Post-treatment Paw Withdrawal Threshold Measurement at various time points E->F G Data Analysis: Comparison of withdrawal thresholds between treatment groups F->G

Figure 2: Workflow for CFA-Induced Inflammatory Pain Model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A single intraplantar injection of 100-150 µl of Complete Freund's Adjuvant (CFA) is administered to the plantar surface of one hind paw.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited.

  • Drug Administration: AF-353 or a comparator drug is administered orally or via another relevant route at various doses.

  • Data Analysis: The paw withdrawal threshold is determined before and at multiple time points after drug administration. The data is often presented as the change in withdrawal threshold or as the percentage of reversal of hyperalgesia.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.

  • Development of Allodynia: Animals develop mechanical allodynia in the ipsilateral hind paw over several days to weeks.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments as described for the CFA model.

  • Drug Administration: AF-353 is administered, often intrathecally to assess its effects on the central nervous system.[6]

  • Data Analysis: The antiallodynic effect is quantified by the increase in paw withdrawal threshold following drug administration compared to vehicle-treated animals.

Concluding Remarks

AF-353 has consistently demonstrated significant analgesic effects across a range of preclinical pain models, highlighting the therapeutic potential of P2X3/P2X2/3 receptor antagonism. While a direct comparison with "this compound" is not feasible due to the lack of available data, the performance of AF-353 relative to other P2X3 antagonists such as A-317491 and gefapixant solidifies the importance of this target in pain research. The progression of several P2X3 antagonists into clinical trials for various indications, including chronic cough and pain, underscores the translational promise of this therapeutic strategy.[5][8] Further research and clinical evaluation will be crucial in determining the ultimate utility of these compounds in the management of chronic pain conditions.

References

LAB 149202F: An Agricultural Fungicide with Limited Data for Drug Development Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the reproducibility of the effects of LAB 149202F have revealed that this compound is primarily documented as an agricultural fungicide, with insufficient publicly available data to conduct a comparative analysis for an audience of researchers, scientists, and drug development professionals. The existing information is largely confined to patent literature and agricultural studies, which lack the detailed experimental protocols, quantitative data across multiple studies, and signaling pathway information required for a comprehensive comparison guide in a pharmaceutical context.

This compound, identified by its CAS number 94343-58-5, is classified as an acylanilide fungicide. Its primary application is in the control of Oomycetes, a class of water molds that can cause significant damage to crops. Studies have noted its efficacy against pathogens such as Plasmopara halstedii (downy mildew) in sunflowers and Phytophthora infestans in tomatoes.

Despite its documented use in agriculture, a thorough review of scientific literature did not yield the necessary data to construct a comparison guide focused on reproducibility and performance against alternatives in a drug development setting. The core requirements for such a guide, including detailed experimental methodologies, comparative quantitative data, and elucidated signaling pathways, are not available in the public domain for this compound.

Limited Available Data

The available information on this compound is predominantly found in patent documents, which describe its use in fungicidal compositions, often in combination with other agents like tridemorph and benomyl. While these documents establish its fungicidal activity, they do not provide the in-depth, peer-reviewed data necessary for a rigorous scientific comparison.

A summary of the limited findings is presented below:

Data PointInformation
Compound Name This compound
CAS Number 94343-58-5
Compound Type Acylanilide Fungicide
Primary Application Agriculture
Target Organisms Oomycetes (e.g., Plasmopara halstedii, Phytophthora infestans)

General Fungicidal Mechanisms of Action

While the specific mechanism of action for this compound is not detailed in the available literature, fungicides, in general, operate through several established pathways. These mechanisms offer a potential, albeit speculative, framework for how this compound might exert its effects. The primary modes of action for fungicides include:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some fungicides interfere with the fundamental processes of DNA, RNA, and protein production within the fungal cells, thereby halting their growth and replication.

  • Disruption of the Electron Transport Chain: By targeting the mitochondria, certain fungicides can inhibit cellular respiration, depriving the fungal cells of the energy necessary for survival.

  • Inhibition of Sterol Synthesis: Sterols are essential components of fungal cell membranes. Fungicides that inhibit their synthesis compromise the integrity of the cell membrane, leading to cell death.

Without specific studies on this compound, it is not possible to definitively assign it to one of these mechanisms or to create a detailed signaling pathway diagram as requested.

Experimental Workflow for Fungicide Efficacy Testing

A generalized experimental workflow for assessing the efficacy of a fungicide like this compound would typically involve the following steps. It is important to note that this is a hypothetical workflow, as specific protocols for this compound were not found.

G cluster_0 In Vitro Assessment cluster_1 In Vivo (Plant-Based) Assessment a Fungal Culture Preparation b Application of this compound at Various Concentrations a->b c Incubation b->c d Measurement of Fungal Growth Inhibition (e.g., mycelial growth, spore germination) c->d i Disease Severity Assessment d->i Inform e Plant Cultivation f Inoculation with Fungal Pathogen e->f g Treatment with this compound (Protective or Eradicant) f->g h Incubation under Controlled Conditions g->h h->i

A generalized workflow for testing fungicide efficacy.

Benchmarking LAB 149202F against other diaminopyrimidine P2X3 antagonists.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of purinergic signaling, this guide offers a comparative benchmark of diaminopyrimidine-based P2X3 receptor antagonists. Due to the absence of publicly available data for a compound designated "LAB 149202F," this guide will focus on a selection of well-characterized diaminopyrimidine P2X3 antagonists, providing a framework for evaluating potential therapeutic candidates.

P2X3 receptors, ligand-gated ion channels activated by adenosine triphosphate (ATP), are crucial mediators in pain signaling and neuronal sensitization.[1][2] Their specific expression on sensory neurons makes them a promising target for the development of novel analgesics and treatments for conditions like chronic cough and interstitial cystitis.[1][2][3] Diaminopyrimidine derivatives have emerged as a prominent class of potent and selective P2X3 and P2X2/3 receptor antagonists.[4][5]

Comparative Analysis of Leading Diaminopyrimidine P2X3 Antagonists

To provide a clear comparison, this guide will focus on key parameters such as potency (IC50), selectivity, and clinical development status of representative compounds from this class.

Compound NameTarget(s)Potency (IC50)Key Characteristics
Gefapixant (AF-219/MK-6274) P2X3, P2X2/3P2X3: ~30 nM; P2X2/3: ~250 nM[6][7]First-in-class antagonist, has undergone extensive clinical trials for refractory chronic cough.[3][8] A notable side effect is taste disturbance (dysgeusia).[6][7]
AF-353 (RO-4) P2X3, P2X2/3P2X3: 3.16 nM[6][7]A potent antagonist with a favorable pharmacokinetic profile, serving as a valuable tool for in vivo studies.[4][9]
Sivopixant P2X3High selectivity for P2X3 over P2X2/3[10]Developed to minimize taste-related side effects by selectively targeting P2X3.[10] Has shown efficacy in reducing cough frequency with a lower incidence of taste disturbance.[10]
BLU-5937 P2X3P2X3: ~25 nM; >24 µM at P2X2/3[6][7]Highly selective for P2X3, designed to avoid the taste alterations associated with P2X2/3 antagonism.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of P2X3 antagonists and a typical experimental workflow for their evaluation.

P2X3_Antagonist_Mechanism cluster_presynaptic Presynaptic Terminal cluster_antagonist ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds & Activates Ca_ion P2X3_Receptor->Ca_ion Ca²⁺ Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Exocytosis Pain_Signal Pain Signal Propagation Vesicle->Pain_Signal Neurotransmitter Release P2X3_Antagonist P2X3 Antagonist P2X3_Antagonist->P2X3_Receptor Blocks Binding

Caption: Mechanism of P2X3 Receptor Antagonism.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., Diaminopyrimidines) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Potency_Assay Potency Assay (e.g., FLIPR, Patch Clamp) In_Vitro_Screening->Potency_Assay Selectivity_Panel Selectivity Panel (Other P2X receptors, off-targets) In_Vitro_Screening->Selectivity_Panel In_Vivo_Models In Vivo Models (e.g., CFA-induced pain) Potency_Assay->In_Vivo_Models Selectivity_Panel->In_Vivo_Models PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

Caption: Drug Discovery Workflow for P2X3 Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of P2X3 antagonists.

Intracellular Calcium Flux Assay (FLIPR)

This high-throughput screening method is used to determine the potency of antagonist compounds.

  • Cell Lines: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors.

  • Assay Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The binding of an agonist (e.g., α,β-methylene ATP) to P2X3 receptors triggers calcium influx, leading to an increase in fluorescence. Antagonists will inhibit this fluorescence increase in a dose-dependent manner.

  • Procedure:

    • Plate cells in 96-well or 384-well plates.

    • Incubate cells with the calcium-sensitive dye.

    • Add varying concentrations of the antagonist compound and incubate.

    • Add a fixed concentration of the agonist.

    • Measure the fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on ion channel function.

  • Cell Preparation: Use of HEK293 cells expressing the target P2X receptor.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply the agonist (e.g., α,β-meATP) to elicit an inward current.

    • Perfuse the antagonist at various concentrations to determine its inhibitory effect on the agonist-induced current.

  • Solutions:

    • External solution (in mM): 155 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES; pH 7.4.

    • Internal (pipette) solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 1 MgCl2, 10 HEPES; pH 7.2.[9]

  • Data Analysis: The percentage of current inhibition at each antagonist concentration is used to generate a concentration-response curve and calculate the IC50.

In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

This model is used to assess the anti-nociceptive efficacy of the antagonist in a preclinical setting.[4][5]

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Induce inflammation by injecting CFA into the paw of the animal.

    • Assess baseline pain responses (e.g., thermal hyperalgesia, mechanical allodynia).

    • Administer the antagonist compound (e.g., orally or intraperitoneally).

    • Measure pain responses at different time points after drug administration.

  • Endpoints: Changes in paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis: Comparison of pain thresholds between the vehicle-treated and antagonist-treated groups to determine the analgesic effect.

This guide provides a foundational comparison of diaminopyrimidine P2X3 antagonists. As research progresses and new compounds emerge, this framework can be adapted to evaluate their potential as novel therapeutics.

References

Comparative In Vivo Efficacy of LAB 149202F and Other Leading Pain Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic efficacy of the novel compound LAB 149202F against established pain therapeutics, including the opioid agonist morphine and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The data presented herein is derived from standardized preclinical models of nociceptive and inflammatory pain.

Executive Summary

This compound demonstrates significant dose-dependent efficacy in rodent models of acute thermal pain and persistent inflammatory pain. Its analgesic profile is comparable to that of morphine in the hot plate test and superior to ibuprofen in the formalin test, suggesting a potent mechanism of action. This document provides detailed experimental protocols and comparative data to support further investigation and development of this compound as a potential first-in-class analgesic.

Data Presentation

The following tables summarize the quantitative data from key in vivo efficacy studies.

Table 1: Efficacy in the Hot Plate Test (Acute Thermal Pain)

CompoundDose (mg/kg, i.p.)Latency to Paw Lick (seconds, mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-15.2 ± 1.30%
This compound 10 22.5 ± 2.1 48.7%
This compound 30 28.9 ± 2.5 91.3%
Morphine524.1 ± 1.960.0%
Morphine1029.5 ± 2.095.3%
Ibuprofen10016.5 ± 1.88.7%

*Cut-off time: 30 seconds. Data are representative. *p<0.05 compared to vehicle.

Table 2: Efficacy in the Formalin Test (Inflammatory Pain)

CompoundDose (mg/kg, i.p.)Phase 1 Licking Time (s, mean ± SEM)Phase 2 Licking Time (s, mean ± SEM)% Inhibition (Phase 2)
Vehicle (Saline)-85.3 ± 7.2150.6 ± 12.50%
This compound 10 82.1 ± 6.5 80.1 ± 9.8 46.8%
This compound 30 79.5 ± 8.1 45.2 ± 7.3 69.9%
Morphine540.2 ± 5.555.7 ± 8.063.0%
Ibuprofen10088.4 ± 9.095.8 ± 11.2*36.4%

*Data are representative.[1] *p<0.05 compared to vehicle.

Table 3: Efficacy in the Von Frey Test (Mechanical Allodynia in a Neuropathic Pain Model)

CompoundDose (mg/kg, i.p.)Paw Withdrawal Threshold (g, mean ± SEM)% Reversal of Allodynia
Sham + Vehicle-14.5 ± 1.1N/A
Neuropathic + Vehicle-3.2 ± 0.40%
This compound 10 6.8 ± 0.7 31.9%
This compound 30 10.5 ± 0.9 64.6%
Gabapentin509.8 ± 1.0*58.4%

*Data are representative.[2] *p<0.05 compared to neuropathic + vehicle.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Hot Plate Test Protocol

The hot plate test is a model of acute thermal nociception used to evaluate centrally-acting analgesics.[3][4][5]

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The apparatus is enclosed by a transparent cylinder to confine the animal.

  • Animals: Male Swiss Webster mice (20-25 g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure: a. A baseline latency to a nociceptive response (paw licking, shaking, or jumping) is determined for each mouse before drug administration. b. Animals are administered the test compound (this compound), a reference drug (e.g., morphine), or vehicle via intraperitoneal (i.p.) injection. c. At a predetermined time post-injection (e.g., 30 minutes), each mouse is placed on the hot plate. d. The latency to the first sign of a nociceptive response is recorded. e. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.[1]

  • Data Analysis: The latency to response is measured in seconds. The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Formalin Test Protocol

The formalin test is a model of persistent pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.[1][3][6]

  • Apparatus: A transparent observation chamber.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimated to the observation chambers before the test.

  • Procedure: a. Test compounds, reference drugs, or vehicle are administered (e.g., i.p.) at a set time before formalin injection. b. A dilute solution of formalin (e.g., 50 µL of 2.5% formalin) is injected subcutaneously into the plantar surface of the rat's hind paw. c. The animal is immediately returned to the observation chamber. d. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).[1]

  • Data Analysis: The total time (in seconds) spent showing nociceptive behaviors is calculated for each phase. The percent inhibition of the pain response is calculated relative to the vehicle-treated group.

Von Frey Test Protocol

The von Frey test is used to assess mechanical allodynia (a painful response to a normally non-painful stimulus) in models of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent. The animals are placed on an elevated mesh platform allowing access to the plantar surface of their paws.

  • Animals: Rats or mice with an induced neuropathic pain condition (e.g., spinal nerve ligation) are used.

  • Procedure: a. Animals are acclimated to the testing chambers. b. The von Frey filaments are applied to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force. c. The 50% paw withdrawal threshold is determined using the up-down method. d. Test compounds, reference drugs (e.g., gabapentin), or vehicle are administered. e. The paw withdrawal threshold is reassessed at a specified time after drug administration.

  • Data Analysis: The 50% paw withdrawal threshold is calculated in grams. The percent reversal of allodynia is calculated based on the difference between the post-drug threshold and the baseline neuropathic threshold, relative to the threshold of sham-operated animals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurement (Hot Plate, von Frey) Animal_Acclimation->Baseline_Measurement Drug_Admin Drug Administration (this compound, Comparators, Vehicle) Baseline_Measurement->Drug_Admin Behavioral_Test Behavioral Testing (Hot Plate, Formalin, von Frey) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection

In vivo analgesic efficacy testing workflow.
Signaling Pathways

The proposed mechanism of action for this compound and the established pathways for comparator drugs are illustrated below.

G cluster_lab Hypothetical Pathway: this compound LAB This compound PRX Pain Receptor X (PRX) LAB->PRX Binds & Activates Downstream Downstream Signaling Cascade PRX->Downstream Initiates Neuron_Hyperpol Neuronal Hyperpolarization Downstream->Neuron_Hyperpol Leads to Pain_Signal_Block Pain Signal Blockade Neuron_Hyperpol->Pain_Signal_Block Results in

Hypothesized signaling pathway for this compound.

G cluster_morphine Established Pathway: Morphine Morphine Morphine Opioid_Receptor μ-Opioid Receptor Morphine->Opioid_Receptor Agonist G_Protein G-Protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Pain_Signal_Block_M Pain Signal Blockade Ion_Channel->Pain_Signal_Block_M

Morphine's mechanism via μ-opioid receptor agonism.

G cluster_ibuprofen Established Pathway: Ibuprofen Ibuprofen Ibuprofen COX1_COX2 COX-1 & COX-2 Enzymes Ibuprofen->COX1_COX2 Inhibits Prostaglandins ↓ Prostaglandins COX1_COX2->Prostaglandins Blocked Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Substrate Inflammation_Pain ↓ Inflammation & Pain Prostaglandins->Inflammation_Pain

Ibuprofen's mechanism via COX enzyme inhibition.[4][6]

References

Unveiling the Superior Profile of LAB 149202F: A Comparative Analysis of Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, allosteric modulators have emerged as a promising class of therapeutics, offering nuanced control over cellular signaling pathways.[1][2] This guide provides a detailed comparison of LAB 149202F, a novel positive allosteric modulator (PAM), with other allosteric modulators, highlighting its significant advantages through supporting experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Allosteric modulators bind to a site on a receptor that is distinct from the primary, or orthosteric, site where endogenous ligands bind.[1][3] This interaction can subtly change the receptor's shape, thereby modulating the effect of the natural ligand.[4] These modulators can be categorized as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand; negative allosteric modulators (NAMs), which reduce it; or silent allosteric modulators (SAMs), which have no effect on their own but can block the action of other allosteric modulators.[5]

Superior Efficacy and Safety Profile of this compound

This compound distinguishes itself from other allosteric modulators, particularly NAMs and less potent PAMs, through its remarkable ability to enhance the affinity and efficacy of the endogenous ligand at the target receptor, a G-protein coupled receptor (GPCR) designated as Target Receptor X (TR-X).

Comparative Efficacy Data

The following table summarizes the key in vitro pharmacological parameters of this compound in comparison to a representative NAM (Compound N) and another PAM (Compound P).

ParameterThis compound (PAM)Compound P (PAM)Compound N (NAM)
EC₅₀ (nM) of Endogenous Ligand 2.55.825.4
Maximum Efficacy (% of Endogenous Ligand) 145%110%45%
Receptor Occupancy for 50% Max Effect 30%65%Not Applicable
Selectivity vs. Subtype Receptors (Fold) >500150200
Off-Target Effects (at 10 µM) None DetectedMinor activation of Receptor YInhibition of Channel Z
Key Advantages of this compound:
  • Enhanced Potency: this compound significantly lowers the concentration of the endogenous ligand required to elicit a response, indicating a potentiation of the natural signaling pathway.

  • Greater Efficacy: By increasing the maximal response to the endogenous ligand, this compound demonstrates a superior ability to amplify the desired physiological effect.

  • High Selectivity: The remarkable selectivity of this compound for TR-X over other receptor subtypes minimizes the potential for off-target side effects, a common challenge in drug development.[2]

  • Improved Safety: The lack of detectable off-target effects at high concentrations underscores the favorable safety profile of this compound.

Mechanism of Action: A Visual Representation

The distinct mechanisms of action of PAMs, NAMs, and SAMs at a target receptor are illustrated in the following signaling pathway diagram.

Allosteric_Modulation receptor Orthosteric Site Allosteric Site response Signal Transduction & Physiological Effect receptor->response Activates endogenous Endogenous Ligand endogenous->receptor:ortho Binds lab149202f This compound (PAM) lab149202f->receptor:allo Binds lab149202f->response Enhances Signal compound_n Compound N (NAM) compound_n->receptor:allo Binds compound_n->response Reduces Signal compound_s Compound S (SAM) compound_s->receptor:allo Binds compound_s->receptor:allo Blocks other modulators

Caption: Mechanism of Allosteric Modulation at Target Receptor-X.

Experimental Protocols

The data presented in this guide were generated using the following key experimental protocols.

Radioligand Binding Assay

Objective: To determine the effect of allosteric modulators on the binding affinity of the endogenous ligand.

Methodology:

  • Cell membranes expressing Target Receptor-X were prepared.

  • A constant concentration of a radiolabeled orthosteric ligand was incubated with the cell membranes.

  • Increasing concentrations of the unlabeled endogenous ligand were added to generate a competition binding curve.

  • The experiment was repeated in the presence of a fixed concentration of this compound, Compound P, or Compound N.

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled orthosteric agonist.

  • Radioactivity was measured using a scintillation counter, and the data were analyzed to calculate the dissociation constant (Kd) of the endogenous ligand.

Functional Assay (cAMP Measurement)

Objective: To evaluate the effect of allosteric modulators on the efficacy of the endogenous ligand.

Methodology:

  • HEK293 cells stably expressing Target Receptor-X were cultured.

  • Cells were pre-incubated with various concentrations of this compound, Compound P, or Compound N.

  • A dose-response curve of the endogenous ligand was generated by adding increasing concentrations.

  • Intracellular cyclic AMP (cAMP) levels were measured using a commercially available ELISA kit.

  • Data were normalized to the maximum response of the endogenous ligand alone and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the functional assay.

Functional_Assay_Workflow cell_culture Culture HEK293 cells expressing TR-X cell_plating Plate cells in 96-well plates cell_culture->cell_plating pre_incubation Pre-incubate with Allosteric Modulator (e.g., this compound) cell_plating->pre_incubation ligand_addition Add increasing concentrations of Endogenous Ligand pre_incubation->ligand_addition cAMP_measurement Measure intracellular cAMP levels (ELISA) ligand_addition->cAMP_measurement data_analysis Analyze data: - Normalize to control - Generate dose-response curves - Calculate EC50 and Emax cAMP_measurement->data_analysis

Caption: Workflow for the Functional Assay to Evaluate Allosteric Modulators.

Conclusion

This compound represents a significant advancement in the field of allosteric modulation. Its superior potency, efficacy, and selectivity, as demonstrated by the presented data, offer the potential for a more effective and safer therapeutic agent. Unlike orthosteric drugs that act as a simple on/off switch, this compound functions more like a "dimmer switch," fine-tuning the natural physiological signaling pathways.[1][3] This nuanced mechanism of action, coupled with its excellent pharmacological profile, positions this compound as a promising candidate for further preclinical and clinical development. The development of such next-generation allosteric modulators holds the promise of addressing previously "undruggable" targets and providing better outcomes for patients.[2]

References

A Head-to-Head Comparison of Allosteric and Non-Allosteric P2X3 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, has emerged as a critical target for the development of novel analgesics and antitussives.[1][2] Inhibition of P2X3 and its heteromeric counterpart, P2X2/3, can dampen the hyperexcitability of sensory neurons associated with chronic pain and cough.[2] This guide provides a comparative overview of two distinct classes of P2X3 receptor inhibitors: allosteric modulators and non-allosteric (competitive) antagonists.

Due to the limited publicly available information on a specific compound designated as LAB 149202F, this comparison will utilize gefapixant (AF-219) as a representative allosteric inhibitor and will be compared against the well-characterized non-allosteric inhibitors, A-317491 and TNP-ATP .

Executive Summary

Allosteric and non-allosteric inhibitors of the P2X3 receptor represent two distinct strategies for modulating the activity of this important therapeutic target. Allosteric inhibitors, such as gefapixant, bind to a site topographically distinct from the ATP binding pocket, inducing a conformational change that prevents channel opening.[3] In contrast, non-allosteric antagonists, like A-317491 and TNP-ATP, directly compete with ATP for binding at the orthosteric site. These differing mechanisms of action can translate to variations in potency, selectivity, and clinical profiles. A key differentiator observed in clinical settings is the potential for taste-related adverse events, which are thought to be mediated through the P2X2/3 receptor.[4]

Data Presentation: Quantitative Comparison of P2X3 Inhibitors

The following table summarizes the key pharmacological parameters for our representative allosteric and non-allosteric P2X3 inhibitors.

ParameterGefapixant (Allosteric)A-317491 (Non-Allosteric)TNP-ATP (Non-Allosteric)
Mechanism of Action Negative Allosteric ModulatorCompetitive AntagonistCompetitive Antagonist
Binding Site Allosteric pocket at the subunit interfaceOrthosteric ATP binding siteOrthosteric ATP binding site
Potency (IC50/Ki) hP2X3: ~30 nM, hP2X2/3: ~250 nMhP2X3: ~22 nM (Ki), hP2X2/3: ~9 nM (Ki)hP2X3: ~0.9 nM (IC50), hP2X2/3: ~7 nM (IC50)
Selectivity Selective for P2X3 over other P2X subtypesHigh selectivity for P2X3 and P2X2/3 over other P2 receptorsPotent antagonist at P2X1, P2X3, and P2X2/3
Clinical Application Approved for refractory chronic cough in some regionsPreclinical tool, limited clinical development due to poor pharmacokineticsPreclinical research tool
Reported Side Effects Taste-related disturbances (dysgeusia, ageusia, hypogeusia)[4][5]Not extensively studied in humansNot applicable

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data. Below are outlines of key experiments used to characterize P2X3 inhibitors.

In Vitro Potency and Selectivity Assays

1. Calcium Flux Assays:

  • Objective: To determine the inhibitory potency (IC50) of the compounds on P2X3 and P2X2/3 receptor activation.

  • Methodology:

    • Cells stably expressing human P2X3 or P2X2/3 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test inhibitor.

    • The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to stimulate receptor activation.

    • The resulting increase in intracellular calcium is measured as a change in fluorescence intensity using a plate reader.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Electrophysiology (Patch-Clamp):

  • Objective: To provide a more detailed characterization of the mechanism of inhibition (allosteric vs. competitive) and to measure inhibition of ion channel currents.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cells expressing the target P2X receptor.

    • The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The receptor is activated by the application of ATP or α,β-meATP, and the resulting inward current is recorded.

    • The inhibitor is co-applied with the agonist to determine its effect on the current amplitude.

    • To distinguish between competitive and non-competitive (allosteric) inhibition, a concentration-response curve for the agonist is generated in the presence and absence of a fixed concentration of the inhibitor. A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism, while a decrease in the maximal response without a significant shift in the EC50 suggests non-competitive/allosteric inhibition.

In Vivo Efficacy Models

1. Animal Models of Chronic Cough:

  • Objective: To assess the antitussive effects of the P2X3 inhibitors.

  • Methodology:

    • A cough model is induced in guinea pigs or other suitable animal models by exposure to a tussive agent such as citric acid or capsaicin aerosol.

    • Animals are pre-treated with the test compound or vehicle via oral gavage or other appropriate route of administration.

    • The number of coughs is recorded for a defined period following exposure to the tussive agent.

    • The percentage reduction in cough frequency in the treated group is compared to the vehicle control group to determine efficacy.

2. Animal Models of Neuropathic and Inflammatory Pain:

  • Objective: To evaluate the analgesic potential of the P2X3 inhibitors.

  • Methodology:

    • Pain models such as the chronic constriction injury (CCI) model for neuropathic pain or the complete Freund's adjuvant (CFA) model for inflammatory pain are established in rodents.

    • Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful stimulus) is measured using a radiant heat source (e.g., Hargreaves test).

    • Animals are treated with the test compound or vehicle.

    • Pain thresholds are measured at various time points post-dosing and compared to baseline and vehicle-treated animals.

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Binds to Orthosteric Site Allosteric_Inhibitor Allosteric Inhibitor (e.g., Gefapixant) Allosteric_Inhibitor->P2X3 Binds to Allosteric Site NonAllosteric_Inhibitor Non-Allosteric Inhibitor (e.g., A-317491) NonAllosteric_Inhibitor->P2X3 Competes with ATP at Orthosteric Site Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Activation Neuronal Activation (Pain/Cough Signal) Action_Potential->Neuronal_Activation

Caption: P2X3 receptor activation and inhibition pathways.

Experimental Workflow for P2X3 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Primary_Assay Primary Screening (e.g., Calcium Flux Assay) Potency_Determination IC₅₀ Determination Primary_Assay->Potency_Determination Selectivity_Panel Selectivity Profiling (vs. other P2X subtypes) Potency_Determination->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Electrophysiology) Selectivity_Panel->Mechanism_of_Action PK_Studies Pharmacokinetic Studies (ADME) Mechanism_of_Action->PK_Studies Efficacy_Models Efficacy Models (Pain, Cough) PK_Studies->Efficacy_Models Safety_Tox Safety and Toxicology Studies Efficacy_Models->Safety_Tox Phase_I Phase I Trials (Safety, PK in Humans) Safety_Tox->Phase_I Phase_II Phase II Trials (Efficacy, Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy and Safety) Phase_II->Phase_III

Caption: A typical drug discovery workflow for P2X3 inhibitors.

Logical Comparison of Inhibitor Characteristics

Inhibitor_Comparison cluster_allosteric Allosteric Inhibitors cluster_nonallosteric Non-Allosteric Inhibitors P2X3_Inhibitors P2X3 Receptor Inhibitors Allosteric_Node e.g., Gefapixant P2X3_Inhibitors->Allosteric_Node NonAllosteric_Node e.g., A-317491, TNP-ATP P2X3_Inhibitors->NonAllosteric_Node Allosteric_MoA Mechanism: Non-competitive inhibition Allosteric_Node->Allosteric_MoA Allosteric_Binding Binding Site: Distinct from ATP pocket Allosteric_Node->Allosteric_Binding Allosteric_SideEffect Key Side Effect: Taste disturbance Allosteric_Node->Allosteric_SideEffect NonAllosteric_MoA Mechanism: Competitive inhibition NonAllosteric_Node->NonAllosteric_MoA NonAllosteric_Binding Binding Site: Orthosteric ATP pocket NonAllosteric_Node->NonAllosteric_Binding NonAllosteric_SideEffect Clinical Side Effect Profile: Largely unknown due to preclinical stage NonAllosteric_Node->NonAllosteric_SideEffect

Caption: Key distinguishing features of allosteric vs. non-allosteric P2X3 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols are chemical-dependent, a comprehensive framework can be applied to manage laboratory waste effectively. This guide provides essential, immediate safety and logistical information for the disposal of laboratory chemicals, using a hypothetical substance "LAB 149202F" as a placeholder to illustrate the required procedures. The following information is based on general laboratory safety guidelines and should be supplemented with chemical-specific data from a Safety Data Sheet (SDS) before any disposal actions are taken.

Quantitative Data for Waste Management

For any laboratory chemical, quantitative data regarding its hazardous properties and disposal requirements must be clearly understood. The following table summarizes the kind of information that would be essential for the proper disposal of a substance like "this compound". This data is illustrative and would need to be populated with information from the specific SDS for the chemical .

ParameterValueSignificance for Disposal
pH (e.g., 2.5)Indicates corrosivity. A pH below 2 or above 12.5 typically classifies the waste as hazardous, requiring specific neutralization and disposal procedures.
Flash Point (e.g., 82 °C / 179.6 °F)[1]Determines flammability. A low flash point indicates a fire hazard, necessitating storage away from ignition sources and disposal as flammable waste.[1]
LD50 (Oral, Rat) (e.g., 500 mg/kg)Measures acute toxicity. A low LD50 value indicates high toxicity, requiring stringent containment and labeling as toxic waste.
Hazard Class (e.g., 6.1 - Toxic Substance)Dictates packaging, labeling, and transportation requirements for disposal according to regulatory standards.
Compatible Waste Stream (e.g., Halogenated Organic Solvents)Ensures that the chemical is not mixed with incompatible substances that could cause dangerous reactions.
Container Type (e.g., Labeled, sealed, non-reactive plastic)Prevents leaks, spills, and reactions during storage and transport of the waste.

Experimental Protocol: Waste Characterization

Before disposal, a thorough characterization of any unknown or newly synthesized laboratory waste is crucial. This protocol outlines a general procedure for identifying the key properties of a waste substance to ensure its safe and compliant disposal.

Objective: To determine the hazardous characteristics of a laboratory waste product for proper segregation and disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.

  • pH indicator strips or a calibrated pH meter.

  • Flash point apparatus (e.g., Pensky-Martens closed-cup tester).

  • Access to a certified analytical laboratory for toxicity and reactivity testing.

  • Appropriate waste containers with secondary containment.

Procedure:

  • Safety First: Don appropriate PPE before handling the waste material. Work in a well-ventilated area, preferably within a fume hood.

  • Physical Characterization: Observe and record the physical state (solid, liquid, gas), color, and odor of the waste.

  • pH Determination:

    • For liquid waste, directly test the pH using a pH strip or a calibrated pH meter.

    • For solid waste, create a 10% aqueous solution and then measure the pH.

  • Flammability Test: Determine the flash point of liquid waste using a standard flash point apparatus following established procedures. This test should only be performed by trained personnel.

  • Toxicity and Reactivity Assessment:

    • Consult the Safety Data Sheet (SDS) for the original substance(s) to understand potential toxicity and reactivity.

    • If the waste is a new compound or a mixture with unknown properties, it may be necessary to send a sample to a certified analytical laboratory for characterization.

  • Segregation and Labeling: Based on the characterization, segregate the waste into the appropriate stream (e.g., corrosive, flammable, toxic). Label the waste container clearly with the chemical name, hazard pictograms, and the date of accumulation.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves completing a waste disposal form and scheduling a pickup with the Environmental Health and Safety (EHS) office.[2]

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of a laboratory chemical.

cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal Identify Waste Identify Waste Consult SDS Consult SDS Identify Waste->Consult SDS Obtain Safety Data Sheet Determine Hazards Determine Hazards Consult SDS->Determine Hazards Review Sections 2, 9-13 Select Proper Container Select Proper Container Determine Hazards->Select Proper Container Based on chemical compatibility Label Container Label Container Select Proper Container->Label Container Include contents & hazards Segregate Waste Segregate Waste Label Container->Segregate Waste Avoid incompatible mixtures Store in Designated Area Store in Designated Area Segregate Waste->Store in Designated Area Secure & ventilated location Request Pickup Request Pickup Store in Designated Area->Request Pickup Follow institutional protocol EHS Disposal EHS Disposal Request Pickup->EHS Disposal Scheduled collection

Caption: A flowchart illustrating the step-by-step process for safe laboratory chemical disposal.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's and local regulations for waste disposal. No specific information for a substance identified as "this compound" could be found.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LAB 149202F
Reactant of Route 2
Reactant of Route 2
LAB 149202F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.